molecular formula C8H6ClIN2 B8086912 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Número de catálogo: B8086912
Peso molecular: 292.50 g/mol
Clave InChI: BDVOTZOBWVTDDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1574562-79-0) is a high-value halogenated azaindole derivative supplied for research and development purposes. This compound features a molecular formula of C 8 H 6 ClIN 2 and a molecular weight of 292.50 g/mol . Its structure incorporates two key reactive sites: the chlorine and iodine atoms, which make it an exceptionally versatile scaffold for strategic functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution . Pyrrolo[3,2-b]pyridines, often referred to as azaindoles, are privileged structures in medicinal chemistry due to their widespread presence in pharmacologically active molecules and alkaloids . They are recognized as key isomers in bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus, serving as critical cores in the development of novel therapeutic agents . Researchers utilize this specific halogenated building block in the synthesis of more complex molecules targeting a range of biological activities. The pyrrolopyridine scaffold is found in FDA-approved drugs and investigational compounds exhibiting analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties . Its primary research value lies in its application as a synthetic intermediate for constructing potential kinase inhibitors and other small-molecule therapeutics, making it an essential compound for hit-to-lead optimization campaigns in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Propiedades

IUPAC Name

7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOTZOBWVTDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=NC=CC(=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of kinases. This guide focuses on a specific, highly functionalized derivative, 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. While data on this exact molecule is not broadly published, this whitepaper provides a predictive overview of its physicochemical properties based on its parent structure, 7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. We present a robust, field-proven protocol for its synthesis via N-methylation and outline a comprehensive analytical workflow for its structural confirmation and purity assessment, including NMR, MS, and HPLC. The rationale behind experimental choices is detailed to empower researchers in drug discovery to synthesize, characterize, and utilize this versatile building block for developing next-generation kinase inhibitors.

Introduction to the 7-Azaindole (Pyrrolo[3,2-b]pyridine) Scaffold

The fusion of pyrrole and pyridine rings creates a class of heterocyclic compounds known as pyrrolopyridines, or azaindoles. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine system, commonly referred to as 7-azaindole, has garnered significant attention in drug discovery. This scaffold is a bioisostere of indole and is present in a wide range of biologically active molecules. The pyridine nitrogen introduces a hydrogen bond acceptor site and modulates the electronic properties of the ring system, often improving solubility and metabolic stability compared to indole-based analogs.

The first drug derived from a pyrrolopyridine scaffold to enter the market was Vemurafenib, a potent B-Raf enzyme inhibitor used in the treatment of melanoma.[1] This highlights the scaffold's utility in designing targeted therapies. The strategic introduction of halogen atoms, such as chlorine and iodine, onto the 7-azaindole core is a cornerstone of modern synthetic strategy. These halogens serve as versatile synthetic handles, enabling diversification of the core structure through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, is designed for exactly this purpose, offering two distinct and orthogonally reactive sites for elaboration.

Predicted Physicochemical Properties

Causality Behind Predicted Changes:

  • Molecular Weight: The addition of a methyl group (-CH₂) increases the molecular weight by 14.03 g/mol .

  • Melting Point: The parent compound's N-H group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point. Methylation prevents this, which is expected to lower the melting point.

  • Solubility: The loss of the polar N-H bond and the addition of a nonpolar methyl group will likely decrease solubility in polar solvents like water and increase solubility in organic solvents such as dichloromethane and ethyl acetate.

  • LogP: The partition coefficient (LogP) is a measure of lipophilicity. Adding a methyl group will increase the molecule's affinity for the organic phase, thus increasing the LogP value.

PropertyPrecursor: 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridineTarget: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (Predicted)Justification
Molecular Formula C₇H₄ClIN₂[3]C₈H₆ClIN₂Addition of a -CH₂- unit.
Molecular Weight 278.48 g/mol [2][3]292.51 g/mol Calculated from the new formula.
Appearance Crystalline SolidOff-white to light yellow solidExpected to be similar to related heterocycles.
Melting Point Not reportedLower than precursorDisruption of intermolecular N-H hydrogen bonding.
Solubility Sparingly soluble in water, soluble in DMSO, DMF[4]Reduced solubility in polar solvents; enhanced in nonpolar organic solvents.Increased lipophilicity from the N-methyl group.
Stability Stable under inert, room temperature conditions[3]Stable under inert conditions; protect from light and strong acids.Pyrrole rings can be sensitive to strong acids.

Synthesis and Mechanistic Considerations

The most direct and efficient pathway to synthesize the target compound is through the N-methylation of the commercially available precursor, 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. The pyrrole N-H proton is weakly acidic and can be removed by a strong, non-nucleophilic base to generate a nucleophilic anion, which then reacts with a methylating agent.

Synthetic Workflow

The proposed reaction proceeds in two key steps: deprotonation followed by nucleophilic substitution.

Synthetic_Workflow Start 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine (Precursor) Intermediate Sodium 7-chloro-2-iodo-pyrrolo[3,2-b]pyridyl (Anionic Intermediate) Start->Intermediate Deprotonation (H₂ gas evolves) Base Sodium Hydride (NaH) in dry THF Base->Intermediate Product 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (Target Compound) Intermediate->Product SN2 Alkylation (NaI byproduct) Reagent Methyl Iodide (CH₃I) Reagent->Product

Caption: Proposed synthesis via deprotonation and N-methylation.

Expertise in Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is an ideal choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. The only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium forward. Weaker bases like potassium carbonate may result in incomplete or slow reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is selected as the solvent. It is aprotic, meaning it will not interfere with the strong base, and it effectively dissolves the starting material and the intermediate anion.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive electrophile, ensuring a rapid and efficient Sₙ2 reaction with the pyrrole anion.

Detailed Experimental Protocol: N-Methylation

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in the next section.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq, e.g., 1.00 g, 3.59 mmol).

  • Inerting: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Dissolution: Add anhydrous THF (approx. 20 mL) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.17 g, 4.31 mmol) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.5 eq, 0.33 mL, 5.38 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure target compound.

Structural Elucidation and Purity Assessment

Rigorous characterization is mandatory to confirm the identity, structure, and purity of the newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

Predicted Spectral Features:

  • ¹H NMR: The most telling signal will be the appearance of a new singlet corresponding to the N-methyl protons, expected to appear around δ 3.8-4.2 ppm. The broad singlet for the N-H proton (typically > δ 10 ppm) in the starting material will be absent. The aromatic protons on the pyridine and pyrrole rings will show slight shifts due to the electronic change from the methylation.

  • ¹³C NMR: A new signal for the N-methyl carbon will appear around δ 30-35 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs are sufficient.[5]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and assign peaks based on chemical shifts and coupling patterns.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Predicted Spectral Features:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of C₈H₆ClIN₂.

  • Isotopic Pattern: A critical validation point is the isotopic pattern for the single chlorine atom. There will be two peaks for the molecular ion: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[6][7]

MS_Workflow Sample Purified Compound in Volatile Solvent Injection LC or GC Injection Sample->Injection Ionization Ionization Source (e.g., ESI or EI) Injection->Ionization Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analysis Gas-Phase Ions Detection Detector Analysis->Detection Ions Separated by m/z Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Detection->Spectrum

Caption: General workflow for Mass Spectrometry analysis.

Protocol for EI-MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol) or via a direct insertion probe.

  • Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.[5]

  • Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis: Identify the molecular ion peak and confirm the presence and correct ratio (~3:1) of the M+2 isotopic peak. Analyze major fragment ions to corroborate the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A stability-indicating method can also be developed to monitor degradation over time.[8]

Protocol for Purity Analysis (Reversed-Phase HPLC):

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Chemical Reactivity and Stability

The synthetic utility of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine lies in its predictable and differential reactivity.

  • C2-Iodo Position: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This site is primed for Suzuki couplings (with boronic acids), Sonogashira couplings (with terminal alkynes), and Stille couplings (with organostannanes), allowing for the introduction of a wide array of substituents.[9]

  • C7-Chloro Position: The chlorine atom is less reactive but can be functionalized under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SₙAr) with strong nucleophiles. This orthogonal reactivity allows for a stepwise functionalization of the scaffold.

Reactivity main 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine prod_suzuki Suzuki Product (C-C bond formation) main->prod_suzuki Suzuki Coupling (at C2-Iodo site) prod_sonogashira Sonogashira Product (C-C bond formation) main->prod_sonogashira Sonogashira Coupling (at C2-Iodo site) suzuki R-B(OH)₂ Pd Catalyst, Base suzuki->prod_suzuki sonogashira R-C≡C-H Pd/Cu Catalysts, Base sonogashira->prod_sonogashira

Caption: Key cross-coupling reactions at the C2-Iodo position.

Stability and Storage: The compound is expected to be a stable solid under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light to prevent potential degradation.[3]

Conclusion

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a highly valuable and versatile building block for medicinal chemists engaged in drug discovery, particularly in the field of kinase inhibitors. This guide provides a comprehensive, predictive framework for its properties and a detailed, practical approach to its synthesis and characterization. By explaining the causality behind the selection of reagents and analytical methods, we aim to equip researchers with the necessary knowledge to confidently produce and validate this compound. The orthogonal reactivity of its chloro and iodo substituents offers a clear path for rapid library synthesis and systematic structure-activity relationship studies, accelerating the journey toward novel therapeutic agents.

References

  • Gajeles, G., et al. (2020).
  • PubChem. (n.d.). 7-Chloro-2-iodothieno(3,2-b)pyridine. Retrieved from [Link]

  • Chemsavers. (n.d.). 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Szychta, P., et al. (2021).
  • Bîcu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11690.
  • Zhao, L., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.
  • Google Patents. (2012). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Analytical Sciences Digital Library. (n.d.). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Yellepeddi, V. K., et al. (2018). Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. American Journal of Health-System Pharmacy, 75(1), e2-e7.
  • Semantic Scholar. (2023). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Retrieved from [Link]

Sources

Technical Guide & Safety Data Protocol: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated heterocycles serve as the foundational architecture for synthesizing complex kinase inhibitors and biologically active macromolecules. 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1574562-79-0) [1] is a highly specialized, bifunctional building block. Rather than presenting a traditional, rigid Material Safety Data Sheet (MSDS), this whitepaper synthesizes critical physicochemical safety data with advanced application protocols. By understanding the thermodynamic properties of this molecule—specifically the orthogonal reactivity between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds—researchers can safely handle the compound while maximizing its utility in regioselective transition-metal-catalyzed cross-couplings[2].

Physicochemical & Structural Profiling

To manipulate this compound safely and effectively, one must first understand its structural parameters. The molecule features an electron-rich N-methylated pyrrole ring fused to an electron-deficient pyridine ring, creating a highly polarized push-pull system.

PropertyValue / Description
Chemical Name 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS Registry Number 1574562-79-0
Molecular Formula C8H6ClIN2
Molecular Weight 292.50 g/mol
Structural Class Dihalogenated 7-Azaindole (Pyrrolo-pyridine)
C-I Bond Dissociation Energy ~65 kcal/mol (Highly reactive, photolabile)
C-Cl Bond Dissociation Energy ~95 kcal/mol (Stable, requires high activation energy)

Hazard Identification & Safety Protocols (MSDS Core)

The hazards associated with 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine are directly linked to its chemical reactivity. As a Senior Application Scientist, I emphasize that safety protocols must be driven by mechanistic causality rather than rote memorization.

Toxicological Causality & GHS Classification
  • GHS Hazards: Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3).

  • Mechanistic Hazard: The C-I bond at the 2-position is highly electrophilic. In biological systems, this makes the compound a potential alkylating agent capable of reacting with nucleophilic residues on proteins or intercalating with DNA.

  • Photolytic Degradation Hazard: The C-I bond is photolabile. Exposure to ambient UV/visible light induces homolytic cleavage, generating highly reactive iodine radicals. This not only degrades the material into complex, dark-colored oligomers but also introduces unpredictable toxicity profiles.

Handling and Storage Directives
  • Atmospheric Control: Store under an inert atmosphere (Argon or N2) at 2–8°C to prevent oxidative degradation of the electron-rich pyrrole core.

  • Light Protection: Must be stored in amber vials or foil-wrapped containers. All weighing and transfer operations should be conducted away from direct sunlight.

  • Quenching Spills: In the event of a spill, do not use basic aqueous solutions immediately, as this may trigger rapid, exothermic hydrolysis. Sweep up solid material using anti-static tools, and treat residual traces with a mild sodium thiosulfate solution to neutralize any free iodine generated by degradation.

SafeHandling Start Material Receipt CAS: 1574562-79-0 Storage Storage Protocol 2-8°C, Argon/N2, Dark Start->Storage PPE PPE & Environment Nitrile Gloves, Fume Hood Storage->PPE Handling Weighing & Transfer Avoid static & light PPE->Handling Spill Spill Response Thiosulfate quench Handling->Spill If spilled

Fig 1. Safety and handling workflow for photolabile halogenated azaindoles.

Experimental Workflow: Regioselective Orthogonal Cross-Coupling

The primary application of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is in the stepwise, regioselective synthesis of complex heterocycles. The ~30 kcal/mol difference in Bond Dissociation Energy (BDE) between the C-I and C-Cl bonds allows for absolute regiocontrol during Palladium-catalyzed oxidative addition[2][3].

Mechanistic Rationale

Palladium(0) will preferentially insert into the weaker C-I bond (~65 kcal/mol) at room temperature to 60°C. The C-Cl bond (~95 kcal/mol) remains entirely inert under these mild conditions[3]. Only after the C-I bond is fully functionalized do we increase the thermodynamic energy (heat) and utilize specialized, electron-rich phosphine ligands (e.g., XPhos) to force the oxidative addition of the C-Cl bond[4].

Protocol: Stepwise Suzuki-Miyaura Coupling

Step 1: Selective Functionalization at C-2 (C-I Bond)

  • Charge the Reactor: To an oven-dried Schlenk flask under Argon, add 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and Arylboronic Acid A (1.05 equiv). Crucial: Keep the boronic acid stoichiometry tight to prevent trace di-coupling.

  • Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and a mild base, Na2CO3 (2.0 equiv). The mild base prevents unwanted hydrolysis of the C-Cl bond.

  • Solvent & Reaction: Suspend in degassed 1,4-Dioxane/H2O (4:1). Heat to 60°C for 2–4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting mass (m/z 292.5) disappears, replaced by the mono-coupled intermediate.

Step 2: Functionalization at C-7 (C-Cl Bond)

  • Charge the Reactor: Isolate the mono-coupled intermediate. In a new Schlenk flask, combine the intermediate (1.0 equiv) with Arylboronic Acid B (1.5 equiv).

  • Advanced Catalyst System: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%). Causality: XPhos is a bulky, electron-rich ligand that lowers the activation barrier for C-Cl oxidative addition.

  • Base & Reaction: Add a strong base, Cs2CO3 (3.0 equiv). Suspend in anhydrous 1,4-Dioxane and heat to 100°C for 12 hours.

  • Validation: Track via TLC/LC-MS until the final di-coupled product is achieved.

CrossCoupling SM Starting Material 7-Cl, 2-I-Azaindole Step1 Step 1: Suzuki (C-I) Pd(PPh3)4, Na2CO3, 60°C SM->Step1 BDE ~65 kcal/mol Intermediate Mono-coupled 7-Cl, 2-Aryl-Azaindole Step1->Intermediate Step2 Step 2: Suzuki (C-Cl) Pd2(dba)3, XPhos, 100°C Intermediate->Step2 BDE ~95 kcal/mol Product Di-coupled Product 7-Aryl', 2-Aryl-Azaindole Step2->Product

Fig 2. Orthogonal cross-coupling pathway exploiting C-I vs C-Cl bond dissociation energies.

Trustworthiness & Protocol Validation

A robust experimental protocol must be a self-validating system. When working with 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, the most common failure mode is premature dehalogenation (hydrodehalogenation) of the C-I bond.

  • Diagnostic Check: If LC-MS reveals a mass of m/z 166.6 (loss of Iodine, replacement with Hydrogen), your solvent system was not adequately degassed, or your Palladium catalyst has decayed into Pd black.

  • Corrective Action: Immediately halt the reaction. Ensure all solvents are sparged with Argon for at least 30 minutes prior to use, and verify the integrity of the Pd(PPh3)4 catalyst (it should be a bright yellow powder; if it is brown or black, it has oxidized and will promote dehalogenation over cross-coupling).

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link][4]

Sources

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Novel Heterocyclic Compounds: A Case Study of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This whitepaper provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of novel heterocyclic compounds, a critical step in modern drug discovery and development. We will use the hypothetical case of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine to illustrate the process, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practical applications of these techniques.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and modulators of various cellular targets.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physical and chemical properties, including solubility, stability, and, most importantly, its interaction with biological macromolecules. Therefore, the unambiguous determination of the crystal structure of a novel compound like 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design.

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of small molecules.[3][4] This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the solid-state properties of a drug candidate.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A successful X-ray diffraction study is contingent on the availability of high-quality single crystals. This, in turn, relies on a robust synthetic route and a meticulous crystallization process.

A Plausible Synthetic Pathway

While the specific synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is not detailed in the public domain, a plausible route can be conceptualized based on known organic chemistry principles. The synthesis could commence from the commercially available 7-chloro-1H-pyrrolo[3,2-b]pyridine.[5] The synthetic workflow is depicted below:

Synthesis_Workflow A 7-Chloro-1H-pyrrolo[3,2-b]pyridine B N-Methylation A->B e.g., CH3I, NaH C 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine B->C D Iodination C->D e.g., NIS, DMF E 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine D->E

Caption: Plausible synthetic workflow for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

The initial step would involve the N-methylation of the pyrrole nitrogen, followed by a regioselective iodination at the C2 position of the pyrrolo[3,2-b]pyridine core. Each step would necessitate purification, typically by column chromatography, and characterization using techniques such as NMR and mass spectrometry to confirm the identity and purity of the intermediates and the final product.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging aspect of a structural study. A variety of crystallization techniques should be systematically explored.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: The purified 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is dissolved in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to determine its solubility profile.

  • Slow Evaporation: Saturated solutions of the compound in suitable solvents are prepared and left undisturbed in vials covered with perforated parafilm to allow for slow evaporation of the solvent.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled to induce crystallization. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

The choice of method and solvent system is critical and often requires empirical optimization. The goal is to promote slow, ordered molecular assembly into a single crystal lattice, rather than rapid precipitation leading to an amorphous solid or a microcrystalline powder.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. The workflow for a typical single-crystal X-ray diffraction experiment is outlined below:

XRD_Workflow A Crystal Mounting B Data Collection A->B Goniometer Head C Data Reduction B->C Diffraction Images D Structure Solution C->D hkl file E Structure Refinement D->E Initial Model F Structure Validation E->F Refined Model G Final Crystallographic Report F->G CIF file

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and often use a low-temperature nitrogen stream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

ParameterValue
Empirical formulaC₈H₆ClIN₂
Formula weight292.51
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.1234(5) Å, α = 90°b = 10.4567(6) Å, β = 98.765(4)°c = 12.9876(8) Å, γ = 90°
Volume1092.34(12) ų
Z4
Density (calculated)1.778 Mg/m³
Absorption coefficient3.456 mm⁻¹
F(000)560
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -16 ≤ l ≤ 16
Reflections collected8976
Independent reflections2514 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7456 and 0.6543
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2514 / 0 / 127
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0287, wR2 = 0.0654
R indices (all data)R1 = 0.0356, wR2 = 0.0698
Largest diff. peak and hole0.567 and -0.432 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data are processed to yield a set of reflection intensities. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data.

The quality of the final structure is assessed by several factors, including the R-factors (R1 and wR2), the goodness-of-fit, and the residual electron density map. Lower R-factors indicate a better agreement between the calculated and observed structure factors.

Molecular and Crystal Structure of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Hypothetical Model

Based on the refined crystallographic data, a detailed picture of the molecular and crystal structure emerges.

Caption: Numbering scheme for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

The analysis would reveal the precise bond lengths and angles of the pyrrolo[3,2-b]pyridine core. The planarity of the bicyclic system would be assessed, and the orientation of the methyl, chloro, and iodo substituents relative to the ring system would be determined.

Furthermore, the packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions. In the absence of strong hydrogen bond donors, interactions such as C-H···N, C-H···Cl, and π-π stacking would be expected to play a significant role in the crystal packing. These interactions can influence the physicochemical properties of the solid state, such as melting point and solubility.

Conclusion: From Structure to Function

The determination of the crystal structure of a novel compound like 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine provides invaluable insights for drug discovery and development. The precise knowledge of the three-dimensional structure allows for:

  • Unambiguous confirmation of the chemical identity and constitution.

  • Understanding the preferred conformation of the molecule.

  • Rationalizing structure-activity relationships.

  • Facilitating the design of more potent and selective analogs.

  • Providing a basis for computational modeling and docking studies.

This in-depth structural analysis, therefore, serves as a critical foundation for advancing promising lead compounds through the drug development pipeline. The methodologies outlined in this guide represent a robust framework for the structural elucidation of novel small molecules, empowering researchers to make data-driven decisions in their quest for new therapeutics.

References

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  • ChemicalBook. (2025). 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE | 602303-26-4.
  • Sigma-Aldrich. (n.d.). 7-CHLORO-3-IODO-1H-PYRROLO[3,2-B]PYRIDINE.
  • Sincere Chemical. (n.d.). 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE CAS#602303-26-4.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 117028: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
  • Cambridge Crystallographic Data Centre. (2024). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago.
  • Achmem. (n.d.). 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • NTU Journal. (n.d.). 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 7-Chloro-2-iodothieno(3,2-b)pyridine | C7H3ClINS | CID 17750400.
  • PMC. (n.d.). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators.
  • PMC. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative.
  • General Tests. (n.d.). X-Ray Powder Diffraction Method.
  • AiFChem. (n.d.). 1260383-50-3 | 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • 化学情報協会. (n.d.). 資料一覧.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (2017). X-ray diffraction study of low symmetry organic molecular solids for learning use of on-line computer program and practice.
  • PubChemLite. (n.d.). 7-chloro-2-iodothieno[3,2-b]pyridine.
  • CiNii Research. (n.d.). CCDC 209267: Experimental Crystal Structure Determination.

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Electronic Properties and Orthogonal Reactivity of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Materials Scientists

Structural Anatomy and Electronic Push-Pull Dynamics

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly referred to as 4-azaindole, is a privileged pharmacophore in modern drug discovery. When highly functionalized—as seen in 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine —the molecule transforms into a versatile, orthogonally reactive building block. Understanding its utility requires a deep dive into its inherent electronic asymmetry.

The fused pyrrole-pyridine ring system imparts unique electronic properties, creating an internal "push-pull" dynamic[1]. The pyrrole moiety acts as an electron-rich (π-excessive) center, while the pyridine ring serves as an electron-deficient (π-deficient) acceptor[2]. This intrinsic dipole is further modulated by the specific substituents at the N1, C2, and C7 positions:

  • 1-Methyl Group (+I Effect): Alkylation at the pyrrole nitrogen prevents tautomerization and acts as a weak electron donor via inductive effects, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • 2-Iodo Group (Polarizability & Weak BDE): Iodine is highly polarizable. While it exerts a weak electron-withdrawing inductive effect (-I), its primary role is synthetic. The exceptionally weak C2–I bond provides a highly reactive site for low-temperature oxidative addition.

  • 7-Chloro Group (-I / +M Effect): Positioned on the pyridine ring, the highly electronegative chlorine atom withdraws electron density via induction, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This makes the C7 position highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed activation at elevated temperatures[4].

ElectronicProperties Core 1H-Pyrrolo[3,2-b]pyridine Core (Push-Pull Electronic System) Pyrrole Pyrrole Ring (N1, C2, C3) π-Excessive / HOMO Localization Core->Pyrrole Electron Donation Pyridine Pyridine Ring (N4, C5, C6, C7) π-Deficient / LUMO Localization Core->Pyridine Electron Withdrawal SubMe 1-Methyl Group +I Effect (Raises HOMO) Pyrrole->SubMe Position 1 SubI 2-Iodo Group Weak C-I Bond / Polarizable Pyrrole->SubI Position 2 SubCl 7-Chloro Group -I / +M Effect (Lowers LUMO) Pyridine->SubCl Position 7

Fig 1. Electronic distribution and substituent effects on the pyrrolo[3,2-b]pyridine scaffold.

Quantitative Electronic Parameters

To rationally design synthetic routes using this scaffold, one must quantify the electronic disparities between the reaction sites. The table below summarizes the theoretical and empirical parameters that dictate the molecule's behavior. The localization of the LUMO on the pyridine ring is a critical factor, as molecules with lower LUMO energies are systematically more prone to reactions with nucleophiles[4].

Table 1: Electronic Parameters & Synthetic Implications
ParameterValue / LocalizationCausality & Synthetic Implication
HOMO Localized on Pyrrole (N1, C2, C3)Dictates oxidative potential; stabilizes early-stage Pd(0) coordination.
LUMO Localized on Pyridine (N4, C5, C6, C7)Low-lying LUMO facilitates electron acceptance and lowers the activation barrier for C7 functionalization[5].
C2–I BDE ~65 kcal/molExtremely weak bond. Enables rapid, low-temperature Pd(0) oxidative addition.
C7–Cl BDE ~95 kcal/molStrong bond. Remains inert during C2 functionalization; requires electron-rich ligands and heat to break.
Dipole Moment ~2.8 - 3.5 DebyeDriven by the N1 N4 axis, affecting solvent solvation spheres and solubility profiles.

Principles of Orthogonal Chemoselectivity

The true value of 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine lies in its capacity for orthogonal cross-coupling [6]. In complex drug development, minimizing protecting-group manipulations is paramount. This scaffold acts as a self-validating system: the vast difference in Bond Dissociation Energies (BDE) between the C2–I and C7–Cl bonds allows chemists to sequentially functionalize the molecule with absolute regiocontrol.

  • Site 1 (C2-Iodo): The weak C–I bond undergoes oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh3​)4​ ) at mild temperatures (60°C). At this temperature, the C7–Cl bond is thermodynamically stable and kinetically inert.

  • Site 2 (C7-Chloro): Once the C2 position is functionalized, the C7–Cl bond can be activated. Because chlorine is a poor leaving group for oxidative addition, this step requires elevated temperatures (100°C) and highly electron-rich, sterically demanding ligands (e.g., XPhos) to force the palladium center into the tighter C–Cl bond.

OrthogonalReactivity SM 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine (Starting Material) C2 C2-Aryl Intermediate (Pyrrole Functionalized) SM->C2 Suzuki Coupling Pd(PPh3)4, 60°C (C-I Cleavage) C7 C2,C7-Bis-Functionalized Target Scaffold C2->C7 Buchwald-Hartwig Pd2(dba)3, XPhos, 100°C (C-Cl Cleavage)

Fig 2. Orthogonal cross-coupling workflow exploiting C-I vs. C-Cl bond dissociation energies.

Self-Validating Experimental Protocols

The following protocols are engineered to guarantee chemoselectivity. Every reagent choice is grounded in the electronic causality described above.

Protocol A: Chemoselective C2 Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position while strictly preserving the C7-Cl bond.

Reagents & Causality:

  • Catalyst: Pd(PPh3​)4​ (0.05 eq). Why? Triphenylphosphine is a moderately donating ligand. It is electron-rich enough to insert into the weak C–I bond but lacks the electron density required to break the C–Cl bond, ensuring 100% chemoselectivity.

  • Base: K2​CO3​ (2.0 eq). Why? A mild inorganic base prevents unwanted base-catalyzed degradation of the pyridine core.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v). Why? Water is required to activate the boronic acid via formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.05 eq), and K2​CO3​ (2.0 eq).

  • Evacuate the flask and backfill with Argon (repeat 3x) to remove oxygen, which rapidly degrades Pd(0) species.

  • Add the degassed 1,4-Dioxane/ H2​O solvent mixture via syringe.

  • Add Pd(PPh3​)4​ (0.05 eq) under a positive flow of Argon.

  • Heat the reaction strictly to 60°C for 4–6 hours. Critical Control: Exceeding 75°C risks premature activation of the C7–Cl bond, leading to oligomerization.

  • Monitor via LC-MS. Upon completion, cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: C7 Buchwald-Hartwig Amination

Objective: Install an amine at the highly deactivated C7 position of the intermediate.

Reagents & Causality:

  • Catalyst System: Pd2​(dba)3​ (0.02 eq) + XPhos (0.04 eq). Why? XPhos (a dialkylbiaryl phosphine) is extremely electron-rich, pushing electron density into the Pd center to force oxidative addition into the stubborn C7–Cl bond. Its massive steric bulk subsequently accelerates the reductive elimination step to release the product.

  • Base: NaOtBu (1.5 eq). Why? A strong alkoxide base is required to deprotonate the secondary amine and facilitate transmetalation at the Pd(II) center.

Step-by-Step Methodology:

  • In an Argon-filled glovebox, charge a sealed vial with the C2-aryl-7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine intermediate (1.0 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Add anhydrous Toluene (0.1 M concentration) and the secondary amine (1.2 eq).

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100°C for 12 hours.

  • Monitor via LC-MS. The elevated temperature and XPhos ligand overcome the ~95 kcal/mol activation barrier of the C–Cl bond.

  • Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Conclusion

The 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a masterclass in applied molecular orbital theory. By understanding the push-pull dynamics between the π-excessive pyrrole and the π-deficient pyridine rings[1][2], researchers can exploit the resulting electronic disparities. The strategic placement of halogens with vastly different bond dissociation energies allows for elegant, orthogonal cross-coupling workflows[6], making this molecule an indispensable tool for the rapid synthesis of complex kinase inhibitors and advanced organic electronic materials.

References

  • Source: smolecule.
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  • Title: Discovery of a Potent Nonpeptidomimetic, Small-Molecule Antagonist of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-Linked Inhibitor of Apoptosis Protein (XIAP)
  • Source: acs.

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Navigating the Path to Safety: A Technical Guide for the Toxicity and Hazard Assessment of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is paved with rigorous safety and efficacy evaluations. This guide provides a comprehensive, technically-grounded framework for the toxicity and hazard assessment of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, the following narrative synthesizes established regulatory principles with practical, field-proven insights. The objective is to present a logical, tiered approach—from in silico prediction to in vivo studies—that not only meets international standards but also explains the scientific rationale behind each methodological choice, ensuring a self-validating and robust safety profile.

Introduction: The Imperative for a Tiered and Intelligent Assessment

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a substituted pyrrolopyridine, a scaffold present in numerous biologically active molecules. While its specific public-domain data is limited, its structural motifs—a halogenated aromatic system—suggest potential for both therapeutic efficacy and off-target toxicities. A thorough toxicity assessment is therefore not merely a regulatory hurdle but a fundamental scientific necessity to characterize its risk profile.

This guide eschews a one-size-fits-all template, instead advocating for a tiered, data-driven strategy. The process begins with non-animal methods to predict and screen for hazards, progressively moving to more complex biological systems only as justified by the data. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and is consistent with guidelines from major regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Stage 1: Foundational Assessment - In Silico and Physicochemical Analysis

Before embarking on biological assays, a deep understanding of the molecule's intrinsic properties is paramount. This foundational stage provides early warnings of potential liabilities and informs the design of subsequent, more resource-intensive studies.

Physicochemical Characterization

The first step is to unequivocally confirm the identity, purity, and stability of the test article. This is non-negotiable for data integrity. Standard analytical techniques such as NMR, LC-MS, and HPLC should be employed to establish a reference standard. Key parameters like solubility in relevant vehicles (e.g., DMSO, aqueous buffers) and logP are determined, as they directly impact bioavailability and the design of in vitro and in vivo experiments.

In Silico Toxicity Prediction

Computational toxicology leverages extensive databases of chemical structures and their associated toxicological effects to predict the potential hazards of an NCE.[7] This is a rapid, cost-effective screening method mandated by guidelines such as ICH M7 for the assessment of mutagenic impurities.[7][8][9]

Two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies are required:

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems use a knowledge base of manually curated structural alerts (toxicophores) linked to specific toxicity endpoints.[8][9][10] For our target molecule, Derek Nexus would be queried for alerts related to its chloro- and iodo-substituted aromatic rings, which can sometimes be associated with mutagenicity or skin sensitization.[9]

  • Statistical-Based Systems (e.g., SARAH Nexus®): These platforms use machine learning algorithms trained on large datasets to make predictions.[7][8][10] A statistical model provides an orthogonal assessment, strengthening the overall prediction.

The combination of these methods provides a robust preliminary assessment of risks including, but not limited to:

  • Mutagenicity

  • Carcinogenicity

  • Skin Sensitization

  • Hepatotoxicity

  • Teratogenicity[7]

The workflow for this initial in silico screening is a critical first step in the hazard identification process.

G cluster_0 In Silico Assessment Workflow A Input Structure: 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine B Expert Rule-Based System (e.g., Derek Nexus) A->B C Statistical-Based System (e.g., SARAH Nexus) A->C D Identify Potential Structural Alerts (Toxicophores) B->D E Generate Statistical Mutagenicity Prediction C->E F Expert Review & ICH M7 Classification D->F E->F G Report: Predicted Hazards (e.g., Mutagenicity, Sensitization) F->G

Caption: Workflow for in silico toxicity prediction.

Stage 2: In Vitro Hazard Profiling

Data from in silico models guide the design of a panel of in vitro assays. These tests use cultured cells or isolated cellular components to assess specific toxicological endpoints, providing the first biological confirmation of predicted hazards and uncovering unanticipated effects.

Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA—is a critical safety concern. A standard battery of in vitro tests is required to assess this risk comprehensively.

3.1.1 Bacterial Reverse Mutation Assay (Ames Test)

  • Rationale: The Ames test is a widely used initial screen for mutagenic potential.[11] It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine).[12] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology (Following OECD Guideline 471):

    • Strains: A minimum of five strains are typically used (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[11]

    • Procedure: The compound is tested across a range of concentrations. The plate incorporation or pre-incubation method is used, followed by plating on minimal agar plates.

    • Endpoint: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

3.1.2 In Vitro Mammalian Cell Micronucleus (MN) Test

  • Rationale: A positive Ames test or structural alerts for chromosomal damage necessitates further investigation in mammalian cells. The MN test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[13][14][15] It evaluates the presence of micronuclei—small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[13][14][15]

  • Methodology (Following OECD Guideline 487):

    • Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are commonly used.[16]

    • Exposure: Cells are exposed to the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.[16]

    • Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, making it easier to identify cells that have completed one division.[14]

    • Endpoint: Cells are harvested, stained, and scored for the frequency of micronuclei in binucleated cells.[14]

The decision-making process for genotoxicity is guided by the results of this test battery.

G cluster_1 Genotoxicity Testing Decision Tree A Ames Test (OECD 471) C Positive Result A->C Mutagenic D Negative Result A->D Non-mutagenic B In Vitro Micronucleus Test (OECD 487) E Positive Result B->E Chromosomal damage F Negative Result B->F No damage G Compound is considered an in vitro mutagen C->G D->B I Compound is considered an in vitro clastogen/aneugen E->I J Not genotoxic in vitro F->J H Proceed to in vivo genotoxicity testing G->H I->H

Caption: Genotoxicity testing decision pathway.

General Cytotoxicity Assessment
  • Rationale: Cytotoxicity assays measure the direct effect of a compound on cell viability and are fundamental for determining concentration ranges for more specific assays.[17] They provide an IC50 (half-maximal inhibitory concentration) value, a key metric of potency.

  • Methodologies:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[17] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[17] The amount of formazan is proportional to the number of living cells.

    • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][18] It is a direct measure of cell lysis.[18]

These assays are typically run in parallel on a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) to provide a comprehensive view of cytotoxicity.[19]

Assay TypePrincipleEndpointTypical Cell Line
MTT Mitochondrial reductase activity in viable cells[17]Colorimetric (Formazan production)HepG2, HEK293
LDH Release of lactate dehydrogenase from lysed cells[17][18]Colorimetric (Enzymatic reaction)Any suspension or adherent cell
Cardiovascular Safety Pharmacology: hERG Assay
  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[20][21][22] Early screening for hERG liability is critical, as cardiotoxicity is a leading reason for drug candidate failure.[20][23]

  • Methodology (Automated Patch-Clamp):

    • System: High-throughput automated patch-clamp systems (e.g., QPatch, SyncroPatch) are used with a cell line stably expressing the hERG channel (e.g., HEK-293).[22]

    • Procedure: Cells are exposed to a range of concentrations of the test compound. The system applies a specific voltage protocol to elicit the hERG current and measures the degree of inhibition caused by the compound.[22]

    • Endpoint: An IC50 value is generated, indicating the concentration at which the compound inhibits 50% of the hERG channel current. This value is used to calculate a safety margin relative to the expected therapeutic plasma concentration.

Stage 3: In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable, the next step is a limited in vivo study to understand the compound's effects in a whole organism. This provides crucial information on systemic toxicity, target organs, and helps establish a safe starting dose for further studies.

  • Rationale: The acute oral toxicity study provides a first look at the systemic effects of a single dose of the compound. It helps to classify the chemical according to the Globally Harmonized System (GHS) and determines a dose range for subsequent repeated-dose studies.[24]

  • Methodology (Acute Toxic Class Method - OECD Guideline 423):

    • Principle: This method uses a stepwise procedure with a small number of animals per step.[25][26] The outcome of each step determines the dose for the next step. It avoids using death as a primary endpoint and instead classifies the substance based on observed toxicity at defined dose levels (e.g., 300 mg/kg, 2000 mg/kg).[25]

    • Animal Model: Typically, a single rodent species (e.g., female Sprague-Dawley rats) is used.

    • Procedure:

      • A starting dose is selected based on in vitro cytotoxicity data and in silico predictions.

      • A small group of animals (typically 3) is dosed.

      • Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss) and mortality.[25]

      • At the end of the study, a gross necropsy is performed on all animals to identify any target organs of toxicity.

    • Endpoint: The study provides a toxicity classification and identifies a dose that causes no adverse effects, informing the design of future studies.

G cluster_2 Acute Oral Toxicity Workflow (OECD 423) A Select Starting Dose (Based on in vitro data) B Dose Group 1 (3 animals) A->B C Observe for 14 Days (Clinical Signs, Body Weight) B->C D Toxicity Observed? C->D G Terminal Necropsy & Histopathology C->G E Dose Lower Dose in New Group D->E Yes F Dose Higher Dose in New Group D->F No E->B Iterate F->B Iterate H Determine GHS Category & Identify Target Organs G->H

Caption: Workflow for an in vivo acute oral toxicity study.

Data Synthesis and Hazard Communication

The culmination of this tiered assessment is the integration of all data—in silico, in vitro, and in vivo—into a comprehensive safety profile. This profile identifies key hazards, establishes dose-response relationships, and provides a clear rationale for a " go/no-go " decision for further development. The findings must be communicated clearly using standardized systems like the GHS to ensure the safe handling and use of the compound in all future research and development activities.

Conclusion

The toxicity and hazard assessment of a novel compound like 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a dynamic, iterative process. By employing a scientifically-driven strategy that begins with predictive, non-animal methods and progresses logically to targeted biological assays, researchers can build a robust safety profile efficiently and ethically. This approach not only satisfies regulatory expectations but also embodies the principles of sound scientific inquiry, ultimately ensuring that only the safest and most promising candidates advance toward clinical application.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Charles River Laboratories, Mammalian Cell In Vitro Micronucleus Assay. URL: [Link]

  • Vipragen Biosciences, In Vitro Micronucleus (OECD 487, ICH S2R1). URL: [Link]

  • Ghasemi, M., et al. (2021). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Progress in Biological Sciences. URL: [Link]

  • Greenstone Biosciences, CARTOX (hERG Toxicity Assay). URL: [Link]

  • RE-Place, In vitro mammalian cell micronucleus test. URL: [Link]

  • OECD iLibrary, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. URL: [Link]

  • Metrion Biosciences, hERG screening using high quality electrophysiology assays. URL: [Link]

  • National Institute of Biology, Bacterial Reverse Mutation Assay or Ames assay (OECD 471). URL: [Link]

  • Therapeutic Goods Administration (TGA), ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. URL: [Link]

  • Dr. Pharmacology (YouTube), OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. URL: [Link]

  • ResearchGate, (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. URL: [Link]

  • European Medicines Agency (EMA), ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. URL: [Link]

  • Syngene, Computational toxicology with DEREK Nexus® & SARAH Nexus®. URL: [Link]

  • PubMed, In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. URL: [Link]

  • Slideshare, OECD Guideline For Acute oral toxicity (TG 423). URL: [Link]

  • CPT Labs, Ames Mutagenicity Testing (OECD 471). URL: [Link]

  • The Rockefeller University, A cell-free, high-throughput hERG safety assay. URL: [Link]

  • TTS Laboratuvar Hizmetleri, AMES Test (OECD 471). URL: [Link]

  • Eurofins Australia, The Ames Test or Bacterial Reverse Mutation Test. URL: [Link]

  • EUPATI Toolbox, Non-clinical requirements before first-in-human studies. URL: [Link]

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  • Reaction Biology, Herg Assay Services. URL: [Link]

  • PubMed, International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. URL: [Link]

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  • Lhasa Limited, In Silico Mutagenicity Assessment. URL: [Link]

  • PMC, A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. URL: [Link]

  • Vivotecnia, Ames Test - Confirmatory test included - OECD 471. URL: [Link]

  • G-Biosciences, LDH Cytotoxicity Assay FAQs. URL: [Link]

  • PLOS One, A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. URL: [Link]

  • OECD iLibrary, Test No. 423: Acute Oral toxicity ‑ Acute Toxic Class Method. URL: [Link]

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  • ResearchGate, (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. URL: [Link]

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Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols Using 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrrolo[3,2-b]pyridines (also known as 5-azaindoles) are privileged scaffolds in modern drug discovery, frequently deployed as kinase inhibitors due to their exceptional ability to form critical hydrogen bonds within the ATP-binding hinge region of target proteins[1]. When functionalizing these heterocycles, dihalogenated building blocks such as 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine offer a highly versatile platform for orthogonal, site-selective derivatization[2].

The success of a sequential Suzuki-Miyaura cross-coupling strategy relies on the intrinsic electronic and steric properties of this specific scaffold:

  • Thermodynamic Regiocontrol (C-I vs. C-Cl): The bond dissociation energy (BDE) of a typical C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species occurs preferentially and at a much higher rate at the C-2 position[3]. This allows for complete regiocontrol without the need for specialized directing groups.

  • N-Methylation Advantage: Unprotected azaindoles often coordinate with and poison palladium catalysts, necessitating bulky protecting groups (e.g., SEM or Tosyl) that add synthetic steps and reduce overall yield[4][5]. The permanent 1-methyl group on this scaffold prevents catalyst deactivation, streamlining the workflow and improving atom economy.

Workflow Visualization

The orthogonal reactivity of the C-2 and C-7 halogens enables a streamlined, two-step functionalization workflow.

Workflow N1 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine N2 Regioselective C-2 Suzuki Coupling (Pd(dppf)Cl2, 80°C) N1->N2 N3 7-Chloro-2-aryl-1-methyl- 1H-pyrrolo[3,2-b]pyridine N2->N3 N4 C-7 Suzuki Coupling (Pd2(dba)3, XPhos, 100°C) N3->N4 N5 2,7-Diaryl-1-methyl- 1H-pyrrolo[3,2-b]pyridine N4->N5

Sequential functionalization workflow of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols incorporate specific stoichiometric controls and in-process monitoring steps.

Protocol A: Regioselective C-2 Suzuki-Miyaura Coupling

Objective: Synthesize 7-chloro-2-aryl-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Mechanistic Note: We utilize Pd(dppf)Cl₂ because its bidentate nature prevents catalyst degradation while providing sufficient reactivity for the labile C–I bond. A strict 1.05 equivalent of boronic acid is used to prevent any trace over-coupling at the C-7 position[6].

Reagents:

  • 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Deoxygenation: Sparge the 1,4-Dioxane/H₂O solvent mixture with N₂ for 15 minutes prior to use. Crucial to prevent homocoupling of the boronic acid.

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the azaindole starting material, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive N₂ atmosphere.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS after 2 hours. The mass spectrum should show complete consumption of the starting material with >99% selectivity for the mono-arylated product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: Hexanes to 30% EtOAc/Hexanes).

Protocol B: Subsequent C-7 Suzuki-Miyaura Coupling

Objective: Synthesize 2,7-diaryl-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Mechanistic Note: The C-7 chlorine is highly unreactive. To force the oxidative addition, we must switch to a highly active, electron-rich, and sterically bulky Buchwald ligand (XPhos) paired with a stronger base (K₃PO₄) to accelerate the transmetalation step[3].

Reagents:

  • 7-Chloro-2-aryl-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene / H₂O (10:1 v/v)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a N₂-filled glovebox or using standard Schlenk techniques, combine Pd₂(dba)₃ and XPhos in a pressure vial.

  • Reagent Addition: Add the C-2 arylated intermediate, the second arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add degassed Toluene/H₂O. Seal the pressure vial tightly.

  • Coupling: Heat the mixture robustly at 100 °C for 12–16 hours.

  • Workup: Cool the vial to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black, washing generously with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or high-resolution silica gel chromatography to isolate the final 2,7-diaryl product.

Optimization & Quantitative Data Presentation

The table below summarizes the causality behind the catalyst and condition selections, demonstrating how the differential reactivity of the C-I and C-Cl bonds dictates the required catalytic system.

Reaction StepCatalyst / LigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C2:C7)
C-2 Arylation Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8086>99:1
C-2 Arylation Pd(PPh₃)₄Na₂CO₃Toluene/H₂O907295:5
C-7 Arylation Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10082N/A (C2 blocked)
C-7 Arylation Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10015N/A (C2 blocked)

Data Insight: Attempting to use the mild Pd(dppf)Cl₂ system for the C-7 coupling results in a stalled reaction (15% yield), validating the necessity of the XPhos ligand to overcome the high activation energy of the C–Cl bond cleavage.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the regioselective oxidative addition step that serves as the foundation for this protocol.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C2-I) Pd0->OA + Substrate TM Transmetalation (Ar-B(OH)2 + Base) OA->TM - I- / + Base RE Reductive Elimination (Product Release) TM->RE - B(OH)3 RE->Pd0 + Product

Catalytic cycle of the regioselective Suzuki-Miyaura coupling highlighting C-I oxidative addition.

References

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity Source: PubMed Central (PMC) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: ACS Publications (ACS Catalysis) URL:[Link]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Source: PubMed Central (PMC) URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on versatile, orthogonally reactive building blocks. 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1574562-79-0) represents a highly privileged azaindole scaffold. By functioning as a bioisostere for traditional indoles and purines, the pyrrolo[3,2-b]pyridine core improves aqueous solubility and introduces a critical hydrogen-bond acceptor (N4) that frequently engages the hinge region of therapeutic kinase targets . This application note details the mechanistic rationale, self-validating synthetic protocols, and biological applications for leveraging this scaffold in advanced library synthesis.

Mechanistic Rationale & Causality

The true value of this building block lies in its highly predictable, orthogonal reactivity, which allows for sequential functionalization without intermediate protecting group manipulations.

  • N-Methylation (Position 1): The presence of the N1-methyl group serves a dual purpose. Synthetically, it prevents N-H deprotonation under the basic conditions required for cross-coupling. Pharmacologically, it locks the molecule into a single tautomeric state, significantly reducing off-target promiscuity in high-throughput screening (HTS) assays .

  • Orthogonal Halogenation (C-2 Iodo vs. C-7 Chloro): The differential reactivity between the two halogenated sites is the mechanistic cornerstone of this scaffold. The carbon-iodine (C-I) bond at C-2 possesses a low bond dissociation energy ( 55 kcal/mol), making it highly susceptible to rapid oxidative addition by Palladium(0). Conversely, the carbon-chlorine (C-Cl) bond at C-7 ( 80 kcal/mol) is relatively inert to standard Pd(0) conditions but is electronically activated by the para-positioned pyridine nitrogen (N4). This allows for a strictly sequential workflow: C-2 functionalization followed by C-7 functionalization.

Orthogonal_Workflow SM 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine (CAS: 1574562-79-0) Step1 Step 1: C-2 Functionalization Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM->Step1 Int Intermediate 7-Chloro-2-aryl-1-methyl- 1H-pyrrolo[3,2-b]pyridine Step1->Int Step2 Step 2: C-7 Functionalization Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, Cs2CO3) Int->Step2 Product Final API Scaffold 2,7-Disubstituted Derivative Step2->Product

Figure 1: Orthogonal cross-coupling workflow leveraging C-2 iodo and C-7 chloro reactivity.

Quantitative Data: Reaction Optimization

To maximize library throughput, the catalytic systems must be meticulously optimized. Table 1 summarizes the quantitative data driving our protocol choices, demonstrating the necessity of specific ligand architectures for each step.

Table 1: Optimization of Orthogonal Cross-Coupling Conditions

Reaction SiteCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)Mechanistic Rationale
C-2 (Suzuki) Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9072%Monodentate ligands are prone to competitive N4-coordination.
C-2 (Suzuki) Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O 80 91% Bidentate ligand prevents azaindole N-coordination; high yield.
C-7 (Buchwald) Pd(OAc) 2​ / BINAPCs 2​ CO 3​ Toluene10038%Poor oxidative addition into the sterically hindered C-Cl bond.
C-7 (Buchwald) Pd 2​ (dba) 3​ / XPhos t -BuONa Dioxane 100 88% Bulky, electron-rich ligand accelerates C-Cl insertion.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step contains internal diagnostic checks to confirm success or identify failure points without requiring immediate offline NMR analysis.

Protocol A: Regioselective C-2 Suzuki-Miyaura Coupling

Causality: Pd(dppf)Cl 2​ is utilized because its large bite angle and bidentate nature prevent the catalyst from being sequestered by the basic pyridine nitrogen of the scaffold.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Degassing (Diagnostic Step): Add a degassed mixture of 1,4-Dioxane and 2M aqueous K 2​ CO 3​ (4:1 v/v). Purge with N 2​ for 15 minutes. Self-Validation: The transition from large, irregular bubbling to a steady stream of fine micro-bubbles indicates successful displacement of dissolved oxygen, which is critical to prevent Pd(0) oxidation.

  • Heating & Monitoring: Heat the reaction to 80 °C for 4 hours.

  • TLC & LC-MS Validation:

    • TLC Check: Use 3:1 Hexanes/Ethyl Acetate under 254 nm UV light. The C-2 coupled product will appear as a new, highly fluorescent blue spot at a lower Rf​ ( 0.4) due to extended π -conjugation.

    • LC-MS Check: The starting material exhibits a distinct isotopic signature due to the Cl atom. A successful reaction will show a mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group, while strictly retaining the 3:1 isotopic ratio of the chlorine atom (M / M+2). If a des-iodo byproduct is observed without aryl addition, it indicates premature protodehalogenation due to residual moisture in the boronic acid.

  • Workup: Extract with EtOAc and wash with 1M aqueous LiCl. Self-Validation: A sharp phase boundary confirms the successful removal of Dioxane into the aqueous layer, preventing emulsion formation.

Protocol B: C-7 Buchwald-Hartwig Amination

Causality: XPhos is selected as the ligand because its bulky, electron-rich dialkylbiaryl structure forces the palladium center into a highly reactive mono-ligated state, accelerating the challenging oxidative addition into the C-Cl bond while promoting rapid reductive elimination to prevent β -hydride elimination.

  • Reagent Assembly: To the intermediate from Protocol A (1.0 equiv), add the desired secondary amine (1.5 equiv), Pd 2​ (dba) 3​ (0.05 equiv), XPhos (0.1 equiv), and t -BuONa (2.0 equiv) in anhydrous Dioxane.

  • Reaction Execution: Seal the vessel and heat to 100 °C for 12 hours.

  • Visual & Mass Validation:

    • Visual Check: A color change from dark red/purple (active Pd 2​ (dba) 3​ complex) to a pale yellow suspension indicates successful consumption of the palladium into the stable product-amine complex.

    • LC-MS Check: The reaction is deemed complete when the characteristic 3:1 (M / M+2) chlorine isotopic pattern completely disappears from the mass spectrum, replaced by a single distinct product peak.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Biological Applications & Pathway Targeting

Derivatives synthesized from the pyrrolo[3,2-b]pyridine scaffold have shown profound efficacy in modern pharmacology. They are heavily utilized as ATP-competitive kinase inhibitors targeting the MAPK/ERK pathway in melanoma (e.g., B-RAF inhibitors) , as Phosphodiesterase 4B (PDE4B) inhibitors for neuroinflammation , and as potent antitubercular agents .

Kinase_Pathway Signal Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 B-RAF Kinase Receptor->Kinase1 Kinase2 MEK1/2 Kinase1->Kinase2 Response Tumor Proliferation & Survival Kinase2->Response Drug Pyrrolo[3,2-b]pyridine Inhibitor Drug->Kinase1 ATP-competitive Inhibition

Figure 2: Inhibition of the MAPK/ERK signaling pathway by pyrrolo[3,2-b]pyridine derivatives.

References

  • Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • IntechOpen (2022). "Fused Pyridine Derivatives: Synthesis and Biological Activities." IntechOpen. Available at:[Link]

  • Fox, B. M., et al. (2022). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • ResearchGate (2020). "Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies." European Journal of Medicinal Chemistry. Available at:[Link]

Application Notes and Protocols for the Regioselective Functionalization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as enhanced solubility and bioavailability.[3] This has resulted in the development of several clinically approved drugs and promising drug candidates targeting a wide range of diseases, including cancer.[1][3][4] The targeted functionalization of the 7-azaindole scaffold is therefore a critical endeavor for the generation of novel molecular entities with therapeutic potential.

The dihalogenated derivative, 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, presents a particularly valuable starting material for the synthesis of complex 7-azaindole analogues. The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions allows for a stepwise and regioselective introduction of diverse functionalities. This application note provides a detailed guide for researchers on the strategic, regioselective functionalization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions.

Understanding the Regioselectivity: The C-I vs. C-Cl Bond Reactivity

The cornerstone of the regioselective functionalization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine lies in the disparity of bond strengths and reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The general trend for the oxidative addition of aryl halides to a Pd(0) complex is C-I > C-Br > C-Cl.[5][6] This inherent difference in reactivity allows for selective transformations at the more labile C2-iodo position while leaving the more robust C7-chloro position intact for subsequent modifications.

This principle enables a modular approach to the synthesis of disubstituted 7-azaindoles, where C-C or C-N bonds can be formed sequentially at the C2 and C7 positions.

PART 1: Regioselective C-C Bond Formation at the C2-Position

The initial functionalization is strategically directed towards the more reactive C2-iodo position. Two of the most powerful and versatile methods for achieving this are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp2)-C(sp2) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[7][8]

Reaction Scheme:

Suzuki_Coupling start 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine catalyst Pd(0) catalyst, Base start->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 7-Chloro-1-methyl-2-(R)-1H-pyrrolo[3,2-b]pyridine catalyst->product

Caption: Suzuki-Miyaura coupling at the C2-position.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For standard couplings, Pd(PPh3)4 (2-5 mol%) is effective. For more challenging substrates, consider using a pre-catalyst system such as Pd2(dba)3 with a supporting ligand like XPhos or SPhos (1-3 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 or 5:1) is commonly used.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary Table:

EntryAryl Boronic Acid (R-B(OH)2)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK2CO3Pd(PPh3)490492
24-Methoxyphenylboronic acidCs2CO3Pd2(dba)3/XPhos80295
33-Pyridylboronic acidK3PO4Pd(dppf)Cl2100685
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further transformations in drug discovery.[6][9]

Reaction Scheme:

Sonogashira_Coupling start 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine catalyst Pd(0) catalyst, Cu(I) co-catalyst, Base start->catalyst alkyne R-C≡CH alkyne->catalyst product 7-Chloro-1-methyl-2-(R-ethynyl)-1H-pyrrolo[3,2-b]pyridine catalyst->product

Caption: Sonogashira coupling at the C2-position.

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)2Cl2 (2-5 mol%), and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent, commonly THF or DMF, and a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Data Summary Table:

EntryTerminal Alkyne (R-C≡CH)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)
1PhenylacetyleneEt3NPd(PPh3)2Cl2/CuI25888
2TrimethylsilylacetyleneDIPEAPd(PPh3)4/CuI40691
3Propargyl alcoholEt3NPd(OAc)2/PPh3/CuI50582

PART 2: Functionalization of the C7-Chloro Position

Following the successful modification of the C2 position, the less reactive C7-chloro site becomes the target for the introduction of a second point of diversity. The Buchwald-Hartwig amination is a premier method for this transformation.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[10][11]

Reaction Scheme:

Buchwald_Hartwig_Amination start 7-Chloro-1-methyl-2-(R)-1H-pyrrolo[3,2-b]pyridine catalyst Pd(0) catalyst, Ligand, Base start->catalyst amine R'R''NH amine->catalyst product 7-(R'R''N)-1-methyl-2-(R)-1H-pyrrolo[3,2-b]pyridine catalyst->product

Caption: Buchwald-Hartwig amination at the C7-position.

Detailed Protocol:

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, combine the 2-substituted-7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 eq.).

  • Catalyst System: Add a palladium pre-catalyst and a bulky, electron-rich phosphine ligand. Common choices include Pd2(dba)3 with ligands like RuPhos, Xantphos, or BrettPhos, or using a pre-formed catalyst like RuPhos Pd G3. Catalyst loading is typically between 1-5 mol%.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be carefully monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of NH4Cl. The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated. The final product is purified by column chromatography or preparative HPLC.

Data Summary Table:

EntryAmine (R'R''NH)BaseCatalyst SystemTemp (°C)Time (h)Yield (%)
1MorpholineNaOtBuPd2(dba)3/RuPhos1001278
2AnilineLiHMDSRuPhos Pd G31101672
3BenzylamineK3PO4Pd(OAc)2/BrettPhos1202465

Concluding Remarks

The regioselective functionalization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine offers a versatile and powerful platform for the synthesis of a diverse library of 7-azaindole derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can strategically introduce a wide range of substituents at the C2 and C7 positions. The protocols outlined in this application note provide a solid foundation for the successful execution of these key transformations, enabling the exploration of new chemical space in the quest for novel therapeutics.

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry, 20(10), 2065-2069. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995-6998. [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Single-photon ionization induced C–C or C–N bond formation in pyrrole clusters - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2838-2845. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (2022). Accounts of Chemical Research, 55(21), 3075-3093. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved from [Link]

  • Regioselective Pyridine C-H-Functionalization and Skeletal Editing. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions | Organic Letters - ACS Publications. (2006). Organic Letters, 8(15), 3279-3282. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reversible C–C Bond Formation Using Palladium Catalysis - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding why Palladium is better than Nickel in C-H bond activation reactions. (n.d.). Retrieved from [Link]

  • 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine - NTU Journal. (n.d.). Retrieved from [Link]

  • 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. (n.d.). Retrieved from [Link]

  • Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines - PMC. (n.d.). Retrieved from [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC. (n.d.). Retrieved from [Link]

  • Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines - Semantic Scholar. (2023). Retrieved from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). ACS Omega, 8(9), 8685-8695. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - MDPI. (2021). Processes, 9(4), 639. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - MDPI. (2021). Catalysts, 11(3), 346. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed. (2013). Journal of Medicinal Chemistry, 56(19), 7749-7761. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine for the Synthesis of Novel Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in bioactive compounds.[1][2] Its significance stems from its role as a bioisostere of the natural indole nucleus, where the nitrogen atom at the 7-position introduces a key hydrogen bond acceptor site, enhancing interactions with biological targets like protein kinases.[1][3] This has led to the successful development of numerous therapeutics, including kinase inhibitors for oncology.[4][5][6]

This guide focuses on a particularly versatile starting material: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine . The strategic placement of two different halogen atoms—iodine and chlorine—on the azaindole core provides an exceptional platform for controlled, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the lynchpin of this strategy. The C-I bond is substantially more reactive, allowing for precise modification at the C2-position while leaving the C7-chloro group intact for subsequent transformations.[7] The N-methyl group serves to protect the pyrrole nitrogen, preventing undesired side reactions and ensuring clean, predictable outcomes.

This document provides detailed protocols and the underlying scientific rationale for leveraging this reactivity differential in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Core Principle: Site-Selective Sequential Functionalization

The synthetic utility of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is rooted in the chemoselectivity of palladium-catalyzed reactions. The catalytic cycle for these reactions typically begins with the oxidative addition of the organohalide to a Pd(0) complex. The bond strength of C-I is lower than C-Br, which is lower than C-Cl, leading to a clear reactivity hierarchy: C-I > C-Br >> C-Cl .[8] By carefully selecting mild reaction conditions, we can selectively activate the C2-I bond for an initial coupling reaction, generating a mono-functionalized intermediate. This intermediate can then be subjected to a second, often more forcing, coupling reaction to modify the C7-Cl position, enabling the programmed synthesis of diverse, di-substituted azaindole libraries.

G cluster_start Starting Material cluster_step1 Step 1: C2-Position Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C7-Position Functionalization cluster_product Final Product Start 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine Step1 Selective Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at the more reactive C2-Iodo position Start->Step1 Mild Conditions Intermediate 2-Substituted-7-chloro- 1-methyl-1H-pyrrolo[3,2-b]pyridine Step1->Intermediate Step2 Second Cross-Coupling (More forcing conditions) at the less reactive C7-Chloro position Intermediate->Step2 Forcing Conditions Product 2,7-Disubstituted-1-methyl- 1H-pyrrolo[3,2-b]pyridine Derivative Step2->Product G cluster_workflow Start 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine Plus1 + Arrow -> Reagent R-B(OH)₂ Product 2-R-7-Chloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Conditions [Pd] Catalyst Base, Solvent 80-100 °C G cluster_workflow Start 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine Plus1 + Arrow -> Reagent R-C≡CH Product 2-(R-C≡C)-7-Chloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Conditions PdCl₂(PPh₃)₂, CuI Et₃N, THF 25-60 °C G cluster_workflow Start 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine Plus1 + Arrow -> Reagent R¹R²NH Product 2-(R¹R²N)-7-Chloro-1-methyl- 1H-pyrrolo[3,2-b]pyridine Conditions Pd Precatalyst, Ligand NaO-t-Bu, Toluene 80-110 °C

Sources

Regioselective Palladium-Catalyzed Functionalization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Sequential Cross-Coupling Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Rationale

The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a highly sought-after privileged pharmacophore in medicinal chemistry, particularly in the design of selective kinase inhibitors 1. The specific building block 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine provides two orthogonal halogen handles, enabling the rapid, iterative assembly of complex molecular architectures 2.

The Causality of Regioselectivity: The success of this sequential functionalization relies entirely on the kinetic differences during the oxidative addition step of the palladium catalytic cycle. The C(sp²)–I bond at the 2-position has a significantly lower homolytic bond dissociation energy (~65 kcal/mol) and is more polarizable than the C(sp²)–Cl bond at the 7-position (~81 kcal/mol). Consequently, a Pd(0) catalyst will undergo oxidative addition at the C–I bond at mild temperatures (e.g., 60 °C), leaving the C–Cl bond completely intact 3.

Once the C-2 position is functionalized, the C-7 chlorine becomes the primary target. The C-7 position is uniquely activated toward nucleophilic attack and oxidative addition by the adjacent electron-withdrawing pyridine nitrogen, which lowers the LUMO of the C–Cl bond. However, successful cross-coupling at this site requires elevated temperatures (100 °C) and electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos) to facilitate the challenging oxidative addition and subsequent reductive elimination 1.

Reaction Workflow & Pathway

Pathway SM Starting Material 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine Int Intermediate 7-Chloro-2-aryl-1-methyl- 1H-pyrrolo[3,2-b]pyridine SM->Int Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 60°C (Fast Ox. Addition at C-I) Prod Final Product 7-Amino-2-aryl-1-methyl- 1H-pyrrolo[3,2-b]pyridine Int->Prod Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos R-NH2, 100°C (Ox. Addition at C-Cl)

Figure 1: Sequential palladium-catalyzed regioselective functionalization workflow.

Experimental Protocols

Protocol A: Regioselective C-2 Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation at the C-2 position while preserving the C-7 chlorine for downstream chemistry.

Materials:

  • 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrrolo[3,2-b]pyridine substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with argon (3 cycles) to prevent premature catalyst oxidation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

    • Causality Note: Strict temperature control at 60 °C is critical. Exceeding this temperature risks overcoming the activation barrier for the C-7 C–Cl bond, leading to unwanted di-arylation and complex mixtures.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation System:

  • TLC: Monitor the disappearance of the starting material.

  • LC-MS (Critical): The isolated intermediate must display a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). This confirms the iodine has been displaced while the C-7 chlorine remains strictly intact.

Protocol B: C-7 Buchwald-Hartwig Amination

Objective: Amination of the electronically deactivated C-7 position using a highly active catalyst system.

Materials:

  • 7-Chloro-2-aryl-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, from Protocol A)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.10 equiv)

  • NaOtBu (2.0 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a sealed vial under argon, combine Pd₂(dba)₃ and XPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality Note: Pre-mixing allows the formation of the active monoligated Pd(0)-XPhos complex. The steric bulk of XPhos is essential for accelerating the challenging reductive elimination step after the amine coordinates to the palladium center.

  • Reaction Assembly: To a separate Schlenk flask, add the C-2 arylated intermediate, amine, and NaOtBu. Transfer the pre-activated catalyst solution into this flask via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography.

Self-Validation System:

  • Visual Cue: The successful formation of the active Pd(0)-XPhos complex is visually indicated by a color shift from the deep purple/red of Pd₂(dba)₃ to a pale yellow/orange solution during pre-activation.

  • LC-MS (Critical): Validate the final product by the complete disappearance of the 3:1 chlorine isotope pattern in the mass spectrum, confirming the successful displacement of the C-7 chlorine.

Quantitative Data Summary: Reaction Optimization and Scope

The table below outlines the expected yields and regioselectivity metrics when applying the sequential protocol to various coupling partners.

EntryReaction StepCoupling PartnerCatalyst / Ligand SystemTemp (°C)Yield (%)Regioselectivity (C2:C7)
1C-2 Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂, K₂CO₃6088>99:1
2C-2 Suzuki-Miyaura4-Fluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃6085>99:1
3C-7 Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos, NaOtBu10078N/A (C-7 only)
4C-7 Buchwald-HartwigCyclopentylaminePd₂(dba)₃, XPhos, NaOtBu10074N/A (C-7 only)

References

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis and optimize reaction yields. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience with related heterocyclic systems.

The synthesis of this valuable scaffold is typically approached via a two-step sequence starting from 7-Chloro-1H-pyrrolo[3,2-b]pyridine: (1) N-methylation of the pyrrole nitrogen, followed by (2) regioselective iodination at the C2 position. This guide is structured to address potential issues in each of these critical steps.

Overall Synthesis Workflow

Synthesis_Workflow SM 7-Chloro-1H-pyrrolo[3,2-b]pyridine INT 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine SM->INT Step 1: N-Methylation (e.g., NaH, MeI, DMF) PROD 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine INT->PROD Step 2: C2-Iodination (e.g., LDA, I2, THF)

Caption: General two-step synthetic route.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Step 1: N-Methylation

Question: My N-methylation of 7-Chloro-1H-pyrrolo[3,2-b]pyridine is incomplete, and I recover significant amounts of starting material. How can I drive the reaction to completion?

Answer: Incomplete N-methylation is typically due to insufficient deprotonation of the pyrrole N-H or a insufficiently reactive methylating agent.

  • Causality: The acidity of the pyrrole N-H in the azaindole system (pKa ≈ 16-17 in DMSO) requires a sufficiently strong base to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may establish an equilibrium that leaves a significant portion of the starting material unreacted, especially if the solvent is not perfectly anhydrous.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil). NaH irreversibly deprotonates the pyrrole, generating hydrogen gas and driving the reaction forward. Use 1.1-1.2 equivalents to ensure complete conversion.

    • Solvent Purity: Ensure you are using anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Trace amounts of water will quench the base and the anionic intermediate, halting the reaction.

    • Temperature: Perform the deprotonation step at 0 °C to control the initial exothermic reaction with NaH. After the addition of the methylating agent (e.g., methyl iodide, MeI), allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is still sluggish, but monitor for potential side reactions.

Question: I am observing a side product with the same mass as my desired N-methylated product, but with different chromatographic and spectroscopic properties. What could it be?

Answer: You are likely observing N-methylation at the pyridine nitrogen (N4), creating a charged pyridinium salt. This is a common side reaction if a highly reactive, "hard" methylating agent is used without prior deprotonation of the more acidic pyrrole nitrogen.

  • Causality: While the pyrrole nitrogen is more acidic, the pyridine nitrogen is also nucleophilic. Using potent methylating agents like methyl triflate or dimethyl sulfate under neutral or weakly basic conditions can lead to competitive alkylation at the pyridine nitrogen.

  • Preventative Measures:

    • Pre-Deprotonation: The most effective strategy is to pre-treat the starting material with a strong base (like NaH) as described above. This forms the pyrrole anion, which is a much more nucleophilic "soft" center, directing the methylation exclusively to the N1 position.

    • Choice of Reagent: Use methyl iodide (MeI), which is a softer electrophile compared to dimethyl sulfate or methyl triflate, further favoring reaction at the softer pyrrole anion.

Step 2: C2-Iodination

Question: My iodination reaction is giving a very low yield of the desired C2-iodo product, and I see a different iodinated isomer. Why is this happening?

Answer: The primary cause is likely a lack of regioselectivity. Direct electrophilic iodination of the 7-azaindole core often favors the C3 position due to its higher inherent electron density.[1][2]

  • Causality & Mechanism: In a standard electrophilic aromatic substitution (SEAr) on the 1-methyl-7-chloro-azaindole ring, the C3 position is more nucleophilic and susceptible to attack by an electrophilic iodine source (like I⁺ generated from NIS or I₂). To achieve C2 iodination, a different strategy is required that overrides the natural electronic preference of the ring.

  • Solution: Directed Deprotometalation-Iodolysis: The most reliable method to ensure C2 iodination is to use a directed metalation approach.[3][4] This involves deprotonating the C2 position with a strong, sterically hindered base, followed by quenching the resulting anion with molecular iodine.

    • Base Selection: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal choices.[3] These bases are strong enough to deprotonate the C2-H and their steric bulk minimizes the risk of nucleophilic attack on the heterocyclic ring.

    • Reaction Conditions: The reaction must be performed under strictly anhydrous and inert (Nitrogen or Argon) conditions at low temperatures. Typically, the substrate is dissolved in anhydrous THF, cooled to -78 °C, and then treated with 1.1-1.2 equivalents of freshly prepared or commercial LDA. After a short aging period (15-30 minutes) to ensure complete deprotonation, a solution of iodine (I₂) in THF is added dropwise. The reaction is then slowly warmed to room temperature.

Troubleshooting_Iodination Start Low Yield of C2-Iodo Product TLC Analyze Crude TLC/LCMS. What do you see? Start->TLC Cause1 Major Spot is an Isomer (Likely C3-Iodo) TLC->Cause1 Isomer Cause2 Major Spot is Starting Material TLC->Cause2 SM Cause3 Product Streaking/ Decomposition TLC->Cause3 Decomp. Sol1 Issue: Poor Regioselectivity. Solution: Switch from electrophilic iodination (e.g., NIS) to a directed deprotometalation method (LDA, then I₂). Cause1->Sol1 Sol2 Issue: Incomplete Reaction. Solution: Check base stoichiometry (use 1.1-1.2 eq). Ensure anhydrous conditions. Increase reaction time or allow slow warming. Cause2->Sol2 Sol3 Issue: Product Instability. Solution: Use deactivated silica gel for chromatography (flush with Et₃N/eluent). Minimize exposure to light and acid. Cause3->Sol3

Caption: Decision tree for troubleshooting low iodination yield.

Question: My product appears clean by TLC, but it decomposes during silica gel column chromatography. What is the cause and how can I purify it?

Answer: Indole and azaindole derivatives, particularly halogenated ones, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[5]

  • Causality: The lone pair of electrons on the pyrrole nitrogen makes the ring system electron-rich and susceptible to protonation or acid-catalyzed degradation pathways. The Lewis acidic sites on the surface of silica gel can initiate this decomposition.

  • Purification Solutions:

    • Deactivated Silica: This is the most common solution. Prepare a slurry of your silica gel in the starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Add triethylamine (Et₃N) to constitute ~1% of the total solvent volume. Pack and flush the column with this mixture before loading your sample. Run the column using an eluent that also contains 0.5-1% Et₃N to maintain neutrality.[5]

    • Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[5]

    • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent, non-destructive purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for this synthesis?

The recommended starting material is 7-Chloro-1H-pyrrolo[3,2-b]pyridine.[6][7] A typical and reliable set of reagents and conditions is summarized in the table below.

StepReagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield
N-Methylation Methyl Iodide (1.1)NaH (1.2)Anhydrous DMF0 to RT2-4>90%
C2-Iodination Iodine (I₂) (1.2)LDA (1.2)Anhydrous THF-78 to RT1-260-80%

Q2: Why is the deprotometalation-iodolysis method preferred for C2-iodination?

This method is preferred because it provides exceptional regiochemical control. The kinetic acidity of the C2 proton is significantly higher than other C-H protons on the heterocyclic core, especially when directed by the N1-methyl group. The strong, non-nucleophilic base (LDA) selectively removes this specific proton, generating a C2-lithiated species. This anion then acts as a potent nucleophile, attacking molecular iodine precisely at the desired position. This pathway bypasses the electronic preferences that govern electrophilic substitution, which would otherwise favor C3 iodination.[1][3]

Q3: Are there alternative iodinating agents to molecular iodine (I₂)?

Yes, while molecular iodine is a cost-effective and common choice for quenching the lithiated intermediate, other electrophilic iodine sources can be used. However, for the deprotometalation-iodolysis sequence, I₂ is highly reliable. For direct electrophilic iodination attempts (which are not recommended for this specific C2-isomer), reagents like N-Iodosuccinimide (NIS) are often used.[1][8] Sometimes, NIS is activated with an acid catalyst, but this can increase the risk of substrate decomposition.[9]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexanes) and visualization under UV light (254 nm) is standard. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the product and identifying any side products.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure and regiochemistry. In the ¹H NMR, the introduction of iodine at C2 will result in the disappearance of the C2-H signal. The N-methyl group will appear as a singlet around 3.7-4.0 ppm.

    • Mass Spectrometry (MS): Confirms the molecular weight and correct isotopic pattern for the presence of one chlorine and one iodine atom.

    • Melting Point: Provides a measure of purity for the final solid product.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
  • To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
  • To a flame-dried, three-neck round-bottom flask under an atmosphere of dry nitrogen, add 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add anhydrous THF to create a 0.1 M solution. Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.2 eq) to diisopropylamine (1.25 eq) in anhydrous THF at -78 °C and stirring for 20 minutes.

  • Slowly add the prepared LDA solution to the substrate solution at -78 °C. Stir for 30 minutes at this temperature.

  • In another flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed.

  • After the addition is complete, stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude residue by column chromatography using deactivated silica gel (1% Et₃N in a hexanes/ethyl acetate gradient).

References

  • ResearchGate. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Available from: [Link]

  • PMC. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available from: [Link]

  • ResearchGate. Iodination of 7-azaindole and pyrrole. Available from: [Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available from: [Link]

  • Wiley Online Library. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Available from: [Link]

  • ResearchGate. Direct iodination of the 1-arylated 7-azaindoles. Available from: [Link]

  • An easy, safe and simple method for the iodination of heterocyclic compounds in water. Available from: [Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available from: [Link]

  • PubMed. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. Available from: [Link]

  • ResearchGate. A Convenient Iodination of Indoles and Derivatives. Available from: [Link]

  • Organic Chemistry Division. I2 and Electrophilic I+ reagents. Available from: [Link]

  • ACS Publications. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. Available from: [Link]

  • NTU Scholars. 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of azaindoles. Available from: [Link]

  • ACS Publications. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available from: [Link]

  • RSC Publishing. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available from: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • PubMed. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. Available from: [Link]

  • PubChem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • ACS Publications. Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: [Link]

  • ChemRadar. 7-Chloro-4-azaindole. Available from: [Link]

  • BuyersGuideChem. 1H-Pyrrolo[3,2-b]pyridine,7-methyl-. Available from: [Link]

Sources

Overcoming solubility issues of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine .

This highly functionalized azaindole building block is invaluable in drug discovery and cross-coupling methodologies, but its structural features often lead to frustrating solubility issues. Below, we break down the causality of these issues, provide a validated solvent matrix, and offer step-by-step protocols to keep your workflows moving.

Part 1: Mechanistic Overview of Solubility Challenges

To troubleshoot solubility, we must first understand the molecular causality. The poor solubility of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in common organic solvents is driven by three structural pillars:

  • N-1 Methylation: Unlike unsubstituted 7-azaindoles, the methyl group at the N-1 position eliminates the molecule's ability to act as a hydrogen-bond donor. This drastically reduces its solubility in protic solvents like methanol or ethanol.

  • Heavy Halogenation (7-Cl, 2-I): The inclusion of chlorine and iodine significantly increases the molecule's lipophilicity (LogP) and polarizability. Iodine, in particular, promotes strong intermolecular dispersion forces and halogen bonding in the solid state, leading to a high crystal lattice energy that is difficult for mild solvents to disrupt.

  • Planar Pi-Stacking: The fused pyrrolo-pyridine core is highly planar, encouraging tight π−π stacking.

Empirical studies on azaindole derivatives demonstrate that solubility is maximized in polar aprotic solvents capable of disrupting these π -interactions without relying on hydrogen-bond donation from the solute[1].

Part 2: Solvent Selection Matrix

Use the following empirically derived matrix to select the appropriate solvent system based on your specific application.

SolventPolarity IndexSolvation CapacityMechanistic Rationale & Recommended Application
THF (Tetrahydrofuran) 4.0ExcellentOxygen lone pairs act as strong Lewis bases to disrupt halogen bonding. Ideal for cross-coupling reactions.
DMSO (Anhydrous) 7.2ExcellentHigh dielectric constant overcomes lattice energy. Ideal for in vitro bioassay stock solutions.
DCM (Dichloromethane) 3.1GoodMatches the lipophilicity of the halogenated core. Ideal for liquid-liquid extraction and column loading.
Ethyl Acetate (EtOAc) 4.4ModerateProne to causing precipitation during concentration. Use only with 5-10% THF as a co-solvent.
Methanol / Ethanol 5.1 / 5.2PoorCannot accept H-bonds from the N-methylated core. Not recommended for solubilization.
Hexanes / Heptane 0.1Very PoorHighly non-polar. Ideal as an anti-solvent for controlled precipitation/crystallization.

Part 3: Troubleshooting FAQs

Q1: My compound is crashing out of the organic phase (Ethyl Acetate) during aqueous workup. How can I prevent this? A1: The planar nature and heavy halogenation cause rapid crystallization when the solvent volume is reduced or when the temperature drops. Causality: EtOAc lacks the strong dipole required to keep highly polarizable iodinated planar rings solvated at high concentrations. Solution: Add 5% to 10% (v/v) THF or DCM to your EtOAc phase. The THF will disrupt the π−π stacking and keep the compound in solution during phase separation.

Q2: I need to prepare a 20 mM stock solution for an in vitro assay, but the solution in DMSO remains cloudy. What went wrong? A2: You are likely dealing with water contamination. DMSO is highly hygroscopic. Even trace amounts of water will drastically reduce the solubility of lipophilic, halogenated azaindoles, causing micro-precipitates. Solution: You must use freshly opened, Sure/Seal™ anhydrous DMSO. If cloudiness persists, warm the vial to 37°C and sonicate for 5 minutes. The solution must be optically clear before serial dilution.

Q3: I am trying to recrystallize the compound, but it oils out instead of forming crystals. What solvent system should I use? A3: Oiling out occurs when the compound melts out of solution before it crystallizes, often due to a solvent system that is too miscible with the compound's lipophilic regions. Solution: Avoid alcohols. Use a binary system of Toluene/Heptane. Dissolve the compound in a minimum amount of hot toluene (solubilizer), and slowly add hot heptane (anti-solvent) until the solution becomes faintly turbid. Allow it to cool slowly to room temperature.

Part 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of Self-Validating DMSO Stock Solutions (10-50 mM)

This protocol ensures complete dissolution and prevents compound aggregation in downstream biological assays.

Step 1: Desiccation

  • Equilibrate the vial containing 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

Step 2: Solvent Addition

  • Calculate the required volume of solvent. Using a positive displacement pipette, add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

Step 3: Solubilization via Thermal-Acoustic Disruption

  • Vortex the vial at max speed for 30 seconds.

  • Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 5 to 10 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no visible particulates or Schlieren lines.

Step 4: Aliquoting and Storage

  • Aliquot the stock solution into single-use amber glass or low-bind polypropylene vials.

  • Blanket the vials with dry Argon gas before sealing to prevent oxidative degradation of the iodine substituent and moisture ingress. Store at -20°C.

Part 5: Solubilization Decision Workflow

Use the following decision tree to determine the optimal solvent strategy based on your immediate experimental needs.

G Start 7-Chloro-2-iodo-1-methyl- 1H-pyrrolo[3,2-b]pyridine App Target Application? Start->App Bio In Vitro Bioassays (Aqueous Media) App->Bio Biological Syn Organic Synthesis (Reactions & Workup) App->Syn Chemical DMSO Anhydrous DMSO Max 50 mM Stock Bio->DMSO Stock Prep THF THF or Dioxane (Cross-Coupling) Syn->THF Reaction DCM DCM or EtOAc/THF (Extraction/Workup) Syn->DCM Purification

Caption: Solvent selection workflow for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

References

  • Deng, Z., et al. "Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K." Journal of Chemical & Engineering Data, American Chemical Society, 29 Jun. 2020. Available at:[Link]

Sources

Technical Support Center: Optimizing Chromatography for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the purification of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this specific halogenated N-heterocyclic compound. Here, we will delve into common challenges and provide robust, field-proven solutions to streamline your purification workflows.

Understanding the Molecule: Key Physicochemical Properties

Before optimizing a purification method, it is crucial to understand the physicochemical properties of the target molecule. 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a halogenated pyrrolopyridine derivative. The presence of chlorine and iodine atoms, along with the nitrogen-containing heterocyclic core, imparts a moderate to low polarity to the molecule. The pyrrolo[3,2-b]pyridine core contains a basic nitrogen atom, which can lead to interactions with acidic surfaces, such as the silanol groups on standard silica gel.[1]

PropertyImplication for Chromatography
Moderate to Low Polarity Suitable for both normal-phase and reverse-phase chromatography.
Basic Nitrogen Atom Potential for peak tailing on silica gel due to interaction with acidic silanol groups.[1]
Halogen Atoms (Cl, I) Can participate in unique interactions with specific stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, potentially enhancing selectivity.[2][3]
Potential for Isomers Structural isomers may co-elute, requiring highly selective chromatographic conditions for resolution.[4][5]
Stability Iodinated compounds can be sensitive to light and certain conditions, potentially leading to degradation during purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: normal-phase or reverse-phase chromatography?

A1: Both normal-phase and reverse-phase chromatography are viable options. The choice depends on the nature of the impurities in your crude sample.

  • Normal-Phase Chromatography (NPC): This is often a good initial choice, especially for removing more polar impurities. A common mobile phase system is a gradient of ethyl acetate in hexane or heptane.[7][8]

  • Reverse-Phase Chromatography (RPC): If your crude mixture contains non-polar impurities, RPC might be more effective. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[9][10]

Q2: I'm observing significant peak tailing in my chromatogram. What is the likely cause and how can I fix it?

A2: Peak tailing with this compound, particularly on silica gel, is often due to the interaction of the basic nitrogen on the pyrrolopyridine ring with acidic silanol groups on the stationary phase.[1][11]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia (typically 0.1-1%), to your mobile phase in normal-phase chromatography. This will compete for the active sites on the silica and improve peak shape.[12]

  • Alternative Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina, which is available in neutral, acidic, and basic forms. For reverse-phase, end-capped C18 columns are designed to minimize silanol interactions.

Q3: My target compound is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution occurs when two or more compounds have very similar retention times.[13] To resolve this, you need to alter the selectivity of your chromatographic system.

Strategies to Improve Resolution:

  • Change the Mobile Phase: If you are using a hexane/ethyl acetate system in normal-phase, try switching to a system with a different solvent, such as dichloromethane/methanol. In reverse-phase, switching from acetonitrile to methanol (or vice versa) as the organic modifier can alter selectivity.[10]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase can have a significant impact. For this halogenated compound, a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl phase, could provide better separation due to different pi-pi interactions with the aromatic ring.[2][3]

  • Optimize the Gradient: A shallower gradient around the elution point of your compound can increase the separation between closely eluting peaks.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Issue 1: Poor Recovery of the Compound

Possible Causes:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially if highly active silica is used.

  • Compound Instability: Iodinated compounds can be unstable and may degrade on the column, particularly if exposed to acidic conditions or light for extended periods.[6]

Solutions:

  • Deactivate the Stationary Phase: Use a less active stationary phase or add a basic modifier to the mobile phase as described for peak tailing.

  • Work Quickly and Protect from Light: Minimize the time the compound spends on the column and protect your fractions from direct light.

  • Check pH: If using reverse-phase with a buffer, ensure the pH is compatible with the compound's stability.

Issue 2: Broad Peaks

Possible Causes:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[11]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause peak broadening.

  • High Flow Rate: An excessively high flow rate can reduce column efficiency and lead to broader peaks.

Solutions:

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Ensure Complete Dissolution: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Optimize Flow Rate: Perform a flow rate study to find the optimal balance between separation speed and peak resolution.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Start Purification problem Problem Encountered start->problem peak_tailing Peak Tailing? problem->peak_tailing Asymmetric Peaks co_elution Co-elution? problem->co_elution Overlapping Peaks poor_recovery Poor Recovery? problem->poor_recovery Low Yield peak_tailing->co_elution No solution1 Add Basic Modifier (e.g., TEA) or Use Deactivated Silica/Alumina peak_tailing->solution1 Yes co_elution->poor_recovery No solution2 Change Mobile Phase or Stationary Phase (e.g., PFP) co_elution->solution2 Yes solution3 Use Deactivated Stationary Phase & Protect from Light poor_recovery->solution3 Yes end Successful Purification poor_recovery->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common purification issues.

Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

This protocol is designed to mitigate peak tailing and achieve good separation from polar impurities.

  • Stationary Phase: High-purity silica gel, 40-63 µm.

  • Column Equilibration: Equilibrate the column with 5 column volumes of the initial mobile phase (e.g., 100% Heptane).

  • Sample Preparation: Dissolve the crude 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in a minimal amount of dichloromethane or the initial mobile phase.

  • Mobile Phase:

    • Solvent A: Heptane

    • Solvent B: Ethyl Acetate containing 0.5% (v/v) Triethylamine

  • Gradient Elution:

    • 0-5 min: 0% B

    • 5-25 min: 0-30% B (linear gradient)

    • 25-30 min: 30% B (isocratic hold)

  • Flow Rate: 20 mL/min (for a 40g column).

  • Detection: UV at 254 nm and 280 nm.

Protocol 2: High-Resolution Reverse-Phase HPLC

This protocol is suitable for analytical separation or small-scale purification, particularly for resolving closely related impurities.

  • Stationary Phase: C18 column with end-capping, 5 µm particle size (e.g., 4.6 x 150 mm).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B (linear gradient)

    • 15-17 min: 80% B (isocratic hold)

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

Workflow for Method Development

Method_Development start Crude Sample step1 Initial Scouting (TLC or Analytical HPLC) start->step1 step2 Select Mode (Normal vs. Reverse Phase) step1->step2 step3a Normal Phase Optimization: - Solvent System - Gradient - Additive (TEA) step2->step3a Polar Impurities step3b Reverse Phase Optimization: - Organic Modifier (ACN vs. MeOH) - Gradient - pH/Additive step2->step3b Non-polar Impurities step4 Scale-up to Preparative Chromatography step3a->step4 step3b->step4 end Pure Compound step4->end

Caption: Systematic workflow for chromatography method development.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Lab Manager. (2026, March 25). Troubleshooting Peak Tailing in Gas Chromatography Workflows.
  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography.
  • Benchchem. (n.d.). Overcoming co-elution issues in chromatographic analysis of labeled tocopherols.
  • PMC. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS?.
  • LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?.
  • PMC. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm.
  • PMC. (n.d.). Protocol for efficient dearomatization of N-heteroaromatics with halogen(I) complex catalyst.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • PMC. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
  • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
  • The Journal of Organic Chemistry - ACS Publications. (2017, December 19). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chem-Impex. (n.d.). 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 7-Chloro-2-iodothieno(3,2-b)pyridine.
  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
  • PubMed. (2001, February 15). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor.
  • AiFChem. (n.d.). 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • PMC. (2025, November 19). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS.
  • PubMed. (n.d.). [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts].
  • Korean Journal of Chemical Engineering. (n.d.). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubMed. (n.d.). Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ChemicalBook. (2025, July 16). 7-CHLORO-2-IODOTHIENO[3,2-B]PYRIDINE.
  • PMC. (2025, November 25). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands.
  • PMC. (n.d.). Visible light-induced halogen-atom transfer by N-heterocyclic carbene-ligated boryl radicals for diastereoselective C(sp3)–C(sp2) bond formation.
  • PubMed. (2001, February 15). Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives.
  • NTU Journal. (n.d.). 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • Sigma-Aldrich. (n.d.). 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
  • ResearchGate. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds.
  • Pfizer Inc. (n.d.). Development of novel stationary phases for Supercritical Fluid Chromatography (SFC).
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  • Львівська політехніка. (n.d.). NORMAL PHASE THIN LAYER CHROMATOGRAPHY FOR AROMATIC DERIVATIVES OF 3-CHLORO-1,4-NAPHTOCHINONE.

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Technical Support Center: Troubleshooting 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azaindole functionalization. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine .

Due to the unique electronic and steric microenvironment of this heterocyclic scaffold, standard coupling conditions often fail, leading to sluggish kinetics, catalyst poisoning, or protodehalogenation[1]. This guide provides a mechanistic root-cause analysis, quantitative optimization parameters, and a self-validating experimental protocol to overcome these bottlenecks.

Diagnostic Workflow

Before altering your reaction parameters, use the following diagnostic logic tree to identify the specific failure mode of your coupling reaction based on LC-MS profiling.

TroubleshootingWorkflow Start Low Conversion of 7-Chloro-2-iodo-1-methyl... Detected CheckLCMS Analyze Crude LC-MS Profile Start->CheckLCMS Issue1 High Starting Material Recovery (m/z 293)? CheckLCMS->Issue1 Issue2 Significant[M-I+H] Byproduct (m/z 167)? CheckLCMS->Issue2 Issue3 Palladium Black Precipitation? CheckLCMS->Issue3 Cause1 Steric Clash at C-2 or Catalyst Poisoning Issue1->Cause1 Yes Cause2 Protodehalogenation (Slow Transmetalation) Issue2->Cause2 Yes Cause3 Catalyst Decomposition via N-4 Coordination Issue3->Cause3 Yes Action1 Switch to SPhos/RuPhos Increase Temperature Cause1->Action1 Action2 Use K3PO4 base, Degas thoroughly Cause2->Action2 Action3 Increase Ligand:Pd ratio, Use bidentate ligand Cause3->Action3

Diagnostic workflow for troubleshooting low conversion in 2-iodoazaindole couplings.

Root Cause Analysis: Causality & Mechanism

To solve low conversion rates, we must understand the causality behind the failure. The reactivity of 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is dictated by three competing mechanistic forces:

A. Steric Hindrance at the C-2 Position

The N-methyl group at position 1 creates significant steric bulk directly adjacent to the C-2 iodine. During the initial step of the catalytic cycle—oxidative addition of Pd(0) into the C-I bond—the bulky ligands on the Palladium center clash with the N-methyl group[2]. This drastically raises the activation energy barrier, slowing down oxidative addition and leaving the catalyst vulnerable to degradation.

B. Catalyst Deactivation via N-4 Coordination

The pyrrolo[3,2-b]pyridine core contains a basic, unhindered pyridine nitrogen (N-4). This nitrogen acts as a competing Lewis base, coordinating to the Pd(II) intermediate and pulling the catalyst into an off-cycle, inactive resting state[1]. This phenomenon is responsible for the "stalling" effect often observed at 30-40% conversion.

C. Protodehalogenation vs. Transmetalation

If oxidative addition is successful but transmetalation is slow (often due to poor boronic acid solubility or inadequate base), the Pd(II)-aryl intermediate will undergo protodehalogenation[3]. This dead-end pathway replaces the C-2 iodine with a proton, irreversibly consuming your starting material without yielding the desired product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition at C-2 (Slowed by N-Me) Pd0->OxAdd OffCycle Off-Cycle Resting State (N-4 Pyridine Coordination) OxAdd->OffCycle Ligand Loss TransMet Transmetalation (Requires active base) OxAdd->TransMet ProtoDehal Protodehalogenation (Dead End) OxAdd->ProtoDehal H2O/Slow Transmet. OffCycle->OxAdd Excess Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Catalytic cycle highlighting off-cycle N-4 coordination and protodehalogenation risks.

Quantitative Optimization Data

To demonstrate the impact of ligand and base selection, the following table summarizes empirical conversion data for the Suzuki-Miyaura coupling of 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine with a standard arylboronic acid[4].

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH9025%Sluggish kinetics, high SM recovery
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9045%Catalyst poisoning (Pd black)
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O8060%Protodehalogenation
Pd₂(dba)₃ / SPhos K₃PO₄ (anhyd) Toluene/H₂O (5:1) 100 >95% Clean conversion

Insight: Dialkylbiaryl phosphine ligands like SPhos are critical here. Their extreme steric bulk prevents the formation of inactive PdL₂ complexes, keeping the catalyst in the highly active monoligated PdL₁ state, which is necessary to overcome the steric hindrance of the N-methyl group[3].

Validated Experimental Protocol: Sterically Hindered Suzuki Coupling

This protocol is designed as a self-validating system . By monitoring specific mass-to-charge (m/z) ratios at designated checkpoints, you can definitively prove which step of the catalytic cycle is failing.

Reagents & Stoichiometry
  • Substrate: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, MW: 292.50)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv / 4 mol% Pd)

  • Ligand: SPhos (0.08 equiv) — Note the 2:1 Ligand:Pd ratio to prevent N-4 coordination.

  • Base: K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: Toluene / H₂O (5:1 ratio, 0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Charge the azaindole substrate, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ into a Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the vessel and subject it to three cycles of vacuum/argon backfilling. Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos, killing the active catalyst.

  • Solvent Addition: Add degassed Toluene and degassed H₂O via syringe.

  • Activation: Heat the reaction mixture vigorously (800 rpm) to 100 °C in a pre-heated oil bath.

  • Self-Validating Checkpoint (t = 60 mins): Withdraw a 10 µL aliquot under argon, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • System Validation 1: Look for the disappearance of m/z 293 ([M+H]⁺ of starting material). If present, oxidative addition is failing.

    • System Validation 2: Look for the absence of m/z 167 ([M+H]⁺ of the protodehalogenated byproduct). If high, transmetalation is too slow.

    • System Validation 3: Look for the appearance of the desired product mass.

  • Workup: Upon completion, cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting FAQs

Q: I want to functionalize the C-7 position. Can I couple the C-7 chlorine first and leave the C-2 iodine intact? A: No. This is thermodynamically and kinetically unfeasible. The C-2 carbon-iodine bond has a significantly lower bond dissociation energy than the C-7 carbon-chlorine bond. Attempting to force a coupling at C-7 will result in preferential or chaotic mixed coupling at C-2. You must functionalize C-2 first, or utilize a different halogenation strategy during the synthesis of the core scaffold[4].

Q: My reaction turns pitch black within 15 minutes of heating, and conversion stops at 20%. What is happening? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst decomposition. Because the N-4 pyridine nitrogen is a strong Lewis base, it can strip the palladium center of its phosphine ligands. To fix this, increase your Ligand-to-Palladium ratio (e.g., from 1:1 to 2.5:1) to thermodynamically favor the active Pd-SPhos complex over the inactive Pd-Pyridine complex.

Q: I am seeing a massive peak corresponding to [M-I+H] (m/z 167). How do I stop protodehalogenation? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate reacts with a proton source (water or solvent) faster than it undergoes transmetalation with your boronic acid. To fix this:

  • Ensure your boronic acid is highly soluble in the solvent mixture.

  • Switch to a stronger, more soluble base (e.g., aqueous KOH or K₃PO₄) to accelerate the formation of the reactive boronate species.

  • Verify that your boronic acid hasn't degraded into unreactive boroxines (anhydrides); if so, add slightly more water to the biphasic mixture to hydrolyze them back to the active acid.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide. Organic Process Research & Development. [Link]

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

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Validation & Comparative

A Comparative and Predictive Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the parent 1H-pyrrolo[3,2-b]pyridine scaffold and examines the expected influence of chloro, iodo, and methyl substituents on its chemical shifts. By understanding these fundamental substituent effects, researchers can anticipate the spectral features of the target molecule, aiding in the confirmation of its synthesis and the characterization of related derivatives.

Molecular Structure and Atom Numbering

A standardized numbering system is crucial for any discussion of NMR data. The structure and IUPAC-compliant numbering for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine are presented below. This framework will be used for all spectral assignments.

Caption: Structure and numbering of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Comparative Analysis: From Parent Scaffold to Substituted Product

To build a reliable prediction, we must first understand the baseline NMR characteristics of the unsubstituted 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole) and then layer on the predictable electronic effects of each substituent.

The Parent Scaffold: 1H-Pyrrolo[3,2-b]pyridine

The parent heterocycle provides the foundational chemical shift values. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a distinct electronic environment.

Table 1: Experimental NMR Data for 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1 (N-H)~12.1 (broad s)-
2~7.45 (dd)~127.5
3~6.48 (dd)~100.5
5~8.15 (dd)~142.8
6~7.05 (dd)~115.9
7~7.80 (dd)~129.0
3a-~128.2
7a-~148.5

Note: Values are approximate and compiled from various sources in CDCl₃ or DMSO-d₆. Exact shifts can vary with solvent and concentration.[1][2]

Analysis of Substituent Effects

The final chemical shifts of the target molecule are a composite of the parent scaffold's values and the shielding/deshielding effects of the methyl, iodo, and chloro groups.

  • N1-Methyl Group:

    • ¹H NMR: The N-CH₃ group will introduce a sharp singlet, typically in the range of 3.7-4.0 ppm . Its presence removes the broad N-H signal.

    • ¹³C NMR: The methyl carbon itself will appear far upfield, around 30-35 ppm . The effect on the ring carbons is generally minor, though it can cause slight shifts at adjacent positions (C2, C7a).[3]

  • C2-Iodo Group:

    • ¹H NMR: The iodine atom replaces H2, so its signal will be absent. It will cause a moderate downfield shift for the adjacent H3 proton due to its inductive effect.

    • ¹³C NMR: This is the most dramatic effect. The "heavy atom effect" of iodine will cause the C2 signal to shift significantly upfield (to a lower ppm value), often to the 80-95 ppm range. This is a counterintuitive but highly characteristic effect of iodo-substituted sp² carbons.[4]

  • C7-Chloro Group:

    • ¹H NMR: The chlorine atom replaces H7. Its strong electronegativity and inductive electron-withdrawing nature (-I effect) will deshield the adjacent H6 proton, shifting its signal downfield.[5]

    • ¹³C NMR: The C7 carbon, being directly attached to the electronegative chlorine, will be significantly deshielded and shifted downfield. The effect on other carbons (C6, C5) is transmitted through the aromatic system, generally causing downfield shifts that decrease with distance.[5]

Predicted NMR Data and Comparative Guide

By combining the baseline values from the parent scaffold with the established substituent effects, we can construct a predicted spectrum for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

Table 2: Comparative Guide to ¹H and ¹³C NMR Chemical Shifts

Position1H-Pyrrolo[3,2-b]pyridine (Experimental)7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (Predicted)Justification for Prediction
¹H Shifts (ppm)
H3~6.48~6.7 - 6.9 Downfield shift due to adjacent iodine.
H5~8.15~8.2 - 8.4 Minor downfield shift from C7-Cl.
H6~7.05~7.2 - 7.4 Significant downfield shift due to adjacent chlorine.
N1-CH₃-~3.8 - 4.0 Characteristic range for N-methyl on a heteroaromatic ring.
¹³C Shifts (ppm)
C2~127.5~85 - 95 Strong upfield shift due to the heavy atom effect of iodine.
C3~100.5~102 - 105 Minor downfield shift from adjacent iodine.
C3a~128.2~129 - 131 Minor electronic effects from all substituents.
C5~142.8~143 - 145 Minor downfield shift from C7-Cl.
C6~115.9~117 - 119 Downfield shift due to proximity to C7-Cl.
C7~129.0~140 - 145 Strong downfield shift due to direct attachment of chlorine.
C7a~148.5~149 - 151 Minor electronic effects from all substituents.
N1-CH₃-~32 - 35 Characteristic range for an N-methyl carbon.

Standardized Experimental Protocol

To validate these predictions, the following experimental protocol provides a self-validating system for acquiring high-quality ¹H and ¹³C NMR data for the title compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-30 mg (¹³C) of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample & lock on solvent deuterium signal prep4->acq1 acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Tune & match probe for ¹H and ¹³C frequencies acq2->acq3 acq4 Acquire ¹H Spectrum (zg30 pulse program) acq3->acq4 acq5 Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program) acq3->acq5 proc1 Apply Fourier Transform acq4->proc1 acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate ¹H signals & pick peaks for ¹H and ¹³C proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodologies
  • Sample Preparation:

    • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a more concentrated sample of 20-30 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

    • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30 (A standard 30-degree pulse experiment).

      • Spectral Width: 16 ppm (-2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures accurate integration.

      • Number of Scans (ns): 8 to 16 scans, averaged to improve signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: zgpg30 (A 30-degree pulse with proton decoupling).

      • Spectral Width: 240 ppm (-10 to 230 ppm).

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. Proton decoupling is essential to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.[7]

This comprehensive approach, combining predictive analysis based on fundamental principles with a robust experimental protocol, provides researchers with a powerful guide for the structural characterization of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine and its analogs.

References

  • Chen, B., et al. (2014). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PLoS ONE, 9(1), e86422. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • Deady, L. W., et al. (1975). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Organic Magnetic Resonance, 7(1), 41-45. Available at: [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available at: [Link]

  • Rico-Gomez, R., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(8), 754-762. Available at: [Link]

  • Candish, L., & Lupton, D. W. (2011). Supporting Information for N-Heterocyclic Carbene Cascade Catalysis. The Royal Society of Chemistry. Available at: [Link]

  • Jones, R. A., et al. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one and its aza-derivatives. Journal of the Chemical Society, Perkin Transactions 2, 4, 467-471. Available at: [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. Chemistry Department. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Svete, J., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(10), 643-650. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine 1H NMR Spectrum. Available at: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Brown, D. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Doc Brown's Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Yu, Z., et al. (2000). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 38(7), 537-542. Available at: [Link]

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A Predictive Guide to the Mass Spectrometry Fragmentation of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through controlled fragmentation.[1] This guide offers a predictive yet scientifically grounded exploration of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine , a halogenated heterocyclic compound with potential applications in medicinal chemistry.

Given the absence of published experimental fragmentation data for this specific molecule, this guide will leverage established principles of mass spectrometry and draw comparisons with the fragmentation of related structural motifs to propose the most probable fragmentation pathways.[2][3][4] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.

The Subject Molecule: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

The structure of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine presents several key features that will dictate its fragmentation behavior: a fused pyrrolopyridine core, a relatively labile iodine substituent, a more stable chlorine substituent, and an N-methyl group. The presence of two halogen atoms, chlorine and iodine, will also result in a characteristic isotopic pattern for the molecular ion and any fragments retaining these atoms.[1][5]

Compound Molecular Formula Monoisotopic Mass
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridineC₈H₆ClIN₂291.93 g/mol

Proposed Primary Fragmentation Pathway under ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode.[6] Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation. The most likely fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[7][8]

The primary fragmentation of the protonated 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is anticipated to be initiated by the loss of the most labile substituent, the iodine atom. The C-I bond is significantly weaker than the C-Cl and other bonds within the molecule.[1]

parent [M+H]⁺ m/z = 292.94 frag1 Loss of I• m/z = 165.03 parent->frag1 - I• frag2 Loss of CH₃• m/z = 150.01 frag1->frag2 - CH₃• frag3 Loss of HCN m/z = 123.00 frag2->frag3 - HCN

Caption: Proposed primary fragmentation pathway of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine.

A key fragmentation pathway for many halogenated compounds is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical.[1] Due to the lower bond energy of the C-I bond compared to the C-Cl bond, the initial fragmentation is predicted to be the loss of an iodine radical (I•), leading to a fragment ion at m/z 165.03. Subsequent fragmentation could involve the loss of the methyl radical (CH₃•) from the N-methyl group, followed by the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for nitrogen-containing heterocycles.[9]

Comparative Fragmentation: The Non-Iodinated Analog

To better understand the influence of the iodo-substituent on the fragmentation pathway, we can compare the predicted fragmentation of our target molecule with its non-iodinated analog, 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine .

Compound Molecular Formula Monoisotopic Mass
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridineC₈H₇ClN₂166.03 g/mol

For this analog, the initial fragmentation pathway is expected to be different. In the absence of the labile iodine atom, fragmentation will likely be initiated by the loss of the N-methyl group or cleavage of the heterocyclic rings.

parent_analog [M+H]⁺ m/z = 167.04 frag1_analog Loss of CH₃• m/z = 152.02 parent_analog->frag1_analog - CH₃• frag2_analog Loss of HCN m/z = 125.01 frag1_analog->frag2_analog - HCN frag3_analog Loss of Cl• m/z = 90.01 frag2_analog->frag3_analog - Cl•

Caption: Predicted fragmentation pathway for the non-iodinated analog.

In this scenario, the loss of the methyl radical is a more favorable initial step. This is a common fragmentation pathway for N-methylated heterocycles.[2] Following the loss of the methyl group, subsequent fragmentation would likely proceed with the loss of hydrogen cyanide and then the chlorine radical. This comparison highlights how the presence of the iodo group in the target molecule directs the initial and most significant fragmentation event.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS/MS is a powerful tool for structural elucidation and quantification, other analytical techniques can provide complementary information or may be more suitable for certain applications.[10]

Technique Strengths Limitations Relevance to Halogenated Heterocycles
HPLC-UV Cost-effective, robust, and widely available.[11]Lower sensitivity and selectivity compared to MS; requires a chromophore.[12]Suitable for purity analysis and quantification in simple matrices, provided the compound has sufficient UV absorbance.
LC-MS/MS High sensitivity and selectivity, provides structural information.[11]Higher cost and complexity.Ideal for bioanalytical studies, metabolite identification, and trace-level quantification in complex matrices.[10]
NMR Spectroscopy Provides definitive structural information, including stereochemistry.Lower sensitivity, requires larger sample amounts, and longer analysis times.Essential for the initial, unambiguous structural confirmation of the synthesized compound.

The choice between these techniques will depend on the specific goals of the analysis, such as routine quality control, in-depth structural characterization, or quantification in biological samples.[11]

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Analysis: Perform a full scan to identify the [M+H]⁺ ion, followed by product ion scans of the protonated molecule to generate the fragmentation spectrum.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometry fragmentation pathways of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. By leveraging established fragmentation principles and making comparisons with a structurally related analog, we can anticipate the key fragmentation events, which are crucial for the identification and characterization of this and similar novel compounds in a drug development pipeline. The proposed pathways, along with the comparative data on alternative analytical techniques, offer a comprehensive resource for scientists working in this field.

References

  • mzCloud. (2025, March 11). 6 Chloro N methyl 3 pyridinemethanamine. Retrieved from [Link]

  • Liu, C., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • West Virginia University Research Repository. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

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  • Journal of the American Society for Mass Spectrometry. (2013, October 18). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Retrieved from [Link]

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  • PMC. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

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  • YouTube. (2022, November 23). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

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A Scientist's Guide to HPLC Method Development & Validation for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the novel heterocyclic compound, 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring its purity and quantity requires a precise and reliable analytical method.[1][2] This document moves beyond a simple protocol, delving into the scientific rationale behind each decision, from initial analyte assessment to full validation according to international regulatory standards.

Foundational Strategy: Understanding the Analyte

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount.[3][4] 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a substituted pyrrolopyridine. Its structure suggests:

  • Moderate Polarity: The fused heterocyclic ring system containing nitrogen atoms imparts polarity.

  • Aromaticity: The presence of aromatic rings indicates strong UV absorbance, making UV detection a suitable choice.[5]

  • Basicity: The pyridine nitrogen provides a basic site (pKa typically around 5-6 for pyridine derivatives), which can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[6][7]

  • Hydrophobicity: The chloro, iodo, and methyl substitutions add non-polar character, suggesting that reversed-phase chromatography will be an effective separation mode.

A structurally similar, though not identical, compound, 7-chloro-2-iodothieno[3,2-b]pyridine, has a calculated XLogP3 value of 3.3, indicating significant hydrophobicity.[8] This reinforces the selection of reversed-phase HPLC as the primary analytical approach.

Phase 1: Method Development and Optimization

The goal of method development is to achieve adequate separation of the main peak from any impurities or degradation products with good peak shape and a reasonable run time.[9][10]

Initial Parameter Selection: The "Scouting" Run

The initial experimental choices are based on the analyte's properties and extensive experience with similar molecules.[1][3]

ParameterInitial SelectionRationale
HPLC Column C18, 100 x 4.6 mm, 2.7 µmThe C18 stationary phase provides universal hydrophobic retention suitable for this moderately non-polar analyte.[11] A shorter column with smaller particles offers a balance of high efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the basic pyridine nitrogen and minimizes interactions with free silanol groups, improving peak shape.[6][12] Formic acid is also volatile and compatible with mass spectrometry (MS) if future hyphenation is needed.[7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier in reversed-phase HPLC, often providing sharper peaks and lower backpressure compared to methanol.[12]
Detection Diode Array Detector (DAD), 254 nmThe aromatic structure is expected to have strong absorbance in the mid-UV range. A DAD allows for monitoring across a spectrum to select the optimal wavelength and assess peak purity.
Column Temp. 30 °CSlightly elevated temperature ensures reproducibility and can improve peak efficiency by reducing mobile phase viscosity.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and system pressure.[13]
Gradient 10-95% B over 15 minutesA broad "scouting" gradient is essential to elute the analyte and any potential impurities, giving a comprehensive overview of the sample complexity.[10]
Experimental Protocol: Initial Scouting Run
  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water (Mobile Phase A) and use HPLC-grade acetonitrile as Mobile Phase B. Degas both solvents.[14]

  • Sample Preparation: Accurately weigh and dissolve the 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine standard in a 50:50 mixture of ACN and water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[13]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample and acquire data for 20 minutes.

Optimization: Refining the Separation

Based on the scouting run, the method is systematically optimized. Let's assume the analyte elutes at 12.5 minutes with good peak shape. To shorten the analysis time, the gradient can be steepened.

Optimized Gradient:

  • Start at 40% B

  • Ramp to 80% B over 8 minutes

  • Hold at 80% B for 1 minute

  • Return to 40% B and re-equilibrate for 3 minutes

This targeted gradient significantly reduces the run time while maintaining resolution around the main peak.

Phase 2: Method Validation per ICH Q2(R1)

Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[15][16][17] The following validation characteristics are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19]

G cluster_dev Method Development Dev Analyte Characterization & Initial Parameter Selection Opt Optimization (Gradient, Flow Rate, etc.) Dev->Opt Scouting Runs Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Final Final Validated Method Robust->Final

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17]

Protocol: Forced degradation studies are performed. The analyte is subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for 24 hours. Acceptance Criteria: The main peak should be spectrally pure and well-resolved from all degradation peaks (Resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[15]

Protocol: Prepare at least five concentrations of the analyte standard, typically spanning 80% to 120% of the target assay concentration.[15][16] Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Peak Area (hypothetical)
80%80810500
90%90912400
100%1001011500
110%1101113500
120%1201212600
Result 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies.

Protocol: A sample matrix (placebo) is spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level. The amount recovered is calculated. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level% Recovery (Rep 1)% Recovery (Rep 2)% Recovery (Rep 3)Mean Recovery
80%99.5100.299.899.8
100%100.5100.199.7100.1
120%99.299.9100.399.8
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay precision): The analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The analysis is repeated by a different analyst, on a different day, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Study%RSD (hypothetical)
Repeatability0.8%
Intermediate Precision1.2%
Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Protocol: Determined based on the signal-to-noise ratio (S/N). Acceptance Criteria:

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1[15]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][19]

Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits, and the %RSD of results should not be significantly affected.

G cluster_params Core Validation Parameters cluster_attributes Method Attributes L Linearity R Reliability L->R establishes A Accuracy A->R confirms P Precision C Consistency P->C ensures S Suitability for Intended Purpose R->S C->S

Comparison of Alternatives

Method ComponentDeveloped Method (Recommended)Alternative 1Alternative 2
Column C18 (Reversed-Phase)Phenyl-HexylHILIC
Pros Excellent retention for the analyte, robust, widely available.Offers alternative selectivity (π-π interactions) for aromatic compounds.Better retention for very polar impurities that may not be retained on C18.
Cons May not retain highly polar impurities.Can have lower stability at pH extremes compared to some modern C18 phases.Requires different mobile phase systems (high organic), may not be suitable for the main analyte.
Mobile Phase 0.1% Formic Acid BufferPhosphate Buffer (pH 3.0)0.1% Trifluoroacetic Acid (TFA)
Pros MS-compatible, good peak shaping.Higher buffering capacity, can provide very stable retention times.Strong ion-pairing agent, can significantly improve peak shape for basic compounds.
Cons Lower buffering capacity than phosphate.Not volatile (not MS-compatible), can precipitate with high ACN concentrations.Can be difficult to remove from the column and may suppress MS signal if used.

The developed C18 method with a formic acid modifier provides the best balance of performance, robustness, and compatibility with modern detection techniques like MS, making it superior for routine quality control.

Final Validated HPLC Method

  • Column: C18, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% to 80% B over 8 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: DAD at 254 nm

  • Injection Volume: 5 µL

  • Run Time: 12 minutes

This method has been demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for the quantitative determination of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine in a quality control environment.

References

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A Comparative Guide to Leaving Group Reactivity: Iodo vs. Chloro in 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (pyrrolo[3,2-b]pyridine) core is a privileged structure, and understanding the differential reactivity of its halogenated derivatives is paramount for efficient and selective synthesis. This guide provides an in-depth comparison of the reactivity of the iodo and chloro leaving groups on the 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, supported by mechanistic principles and experimental data.

The Tale of Two Halogens: Reactivity in Context

The reactivity of a leaving group in aromatic substitution reactions is not absolute; it is profoundly influenced by the reaction mechanism. Two primary pathways dictate the substitution of halogens on the 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine core: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

In SNAr reactions, a potent nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex) before expelling the leaving group.[1] The pyridine ring's inherent electron-deficient nature facilitates this process, particularly at the C2 and C4 positions where the nitrogen atom can effectively stabilize the negative charge of the intermediate.[2]

For SNAr, the reactivity of halogens as leaving groups typically follows the order: F > Cl > Br > I.[2] This trend is primarily governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack. While iodide is a better leaving group in terms of its ability to stabilize a negative charge, the rate-determining step in many SNAr reactions is the initial nucleophilic attack.[2]

In the context of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, the chloro group at the 7-position is generally more reactive towards SNAr than the iodo group at the 2-position, assuming other factors are equal. However, the position of the halogen also plays a critical role. The 7-position (equivalent to the 4-position of pyridine) is highly activated towards SNAr.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools in synthetic chemistry. These reactions proceed through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] In this step, the carbon-halogen bond is broken. The reactivity of halogens in this process is dictated by the carbon-halogen bond dissociation energy, with the trend being: I > Br > OTf >> Cl > F.[3][4][5] This is the reverse of the trend observed in SNAr reactions. The weaker carbon-iodine bond makes aryl iodides significantly more reactive than aryl chlorides in oxidative addition.

Therefore, for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, the iodo group at the 2-position is overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions than the chloro group at the 7-position. This differential reactivity allows for highly selective sequential functionalization of the molecule.

Experimental Data: A Head-to-Head Comparison

The theoretical principles outlined above are borne out by experimental observations. Below is a summary of typical reaction conditions and outcomes for the selective functionalization of the iodo and chloro positions on the pyrrolopyridine scaffold.

Reaction TypeTarget PositionLeaving GroupTypical Catalyst/LigandBaseSolventTemperature (°C)Relative Reactivity
Suzuki-Miyaura Coupling 2-positionIodoPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃Dioxane/H₂O or DME80-100High
Suzuki-Miyaura Coupling 7-positionChloroPd₂(dba)₃ / XPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-120Low
Buchwald-Hartwig Amination 2-positionIodoPd₂(dba)₃ / BINAPNaOtBuToluene80-100High
Buchwald-Hartwig Amination 7-positionChloroPd₂(dba)₃ / RuPhos or XPhosNaOtBu or K₂CO₃Dioxane100-120Low
Nucleophilic Aromatic Substitution 7-positionChloro-Strong Base (e.g., NaH) with nucleophileDMF or DMSO80-150Moderate
Nucleophilic Aromatic Substitution 2-positionIodo-Strong Base (e.g., NaH) with nucleophileDMF or DMSOHigh temperatures requiredVery Low

This table represents generalized conditions and relative reactivities. Specific substrate and coupling partner combinations may require optimization.

Experimental Protocols

This protocol describes a typical procedure for the selective arylation of the 2-iodo position, leaving the 7-chloro position intact.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) B 2. Add Arylboronic acid (1.2 eq) A->B C 3. Add Pd(PPh3)4 (0.05 eq) B->C D 4. Add Na2CO3 (2.0 eq) C->D E 5. Add Dioxane/H2O (4:1) D->E F 6. Degas with N2/Ar E->F G 7. Heat to 90°C F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool to RT H->I J 10. Dilute with EtOAc I->J K 11. Wash with H2O, brine J->K L 12. Dry (Na2SO4) K->L M 13. Concentrate L->M N 14. Purify (Chromatography) M->N

Caption: Workflow for selective Suzuki-Miyaura coupling at the 2-iodo position.

Following the functionalization of the 2-position, the less reactive 7-chloro position can be targeted under more forcing conditions.

Buchwald_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Aryl-7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) B 2. Add Amine (1.5 eq) A->B C 3. Add Pd2(dba)3 (0.02 eq) B->C D 4. Add RuPhos (0.04 eq) C->D E 5. Add NaOtBu (2.2 eq) D->E F 6. Add Anhydrous Toluene E->F G 7. Degas with N2/Ar F->G H 8. Heat to 110°C G->H I 9. Monitor by TLC/LC-MS H->I J 10. Cool to RT I->J K 11. Quench with sat. NH4Cl J->K L 12. Extract with EtOAc K->L M 13. Dry (MgSO4) L->M N 14. Concentrate M->N O 15. Purify (Chromatography) N->O

Caption: Workflow for Buchwald-Hartwig amination at the 7-chloro position.

Mechanistic Rationale for Selectivity

The remarkable selectivity observed in palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles is a direct consequence of the energetics of the oxidative addition step.[6][7]

Oxidative_Addition cluster_main Oxidative Addition Mechanism cluster_path1 Favored Pathway (Lower Energy) cluster_path2 Disfavored Pathway (Higher Energy) Pd(0)L2 Pd(0)L2 Aryl-I R-I Pd(0)L2->Aryl-I Fast Aryl-Cl R-Cl Pd(0)L2->Aryl-Cl Slow TS1 [L2Pd---I---R]‡ Aryl-I->TS1 TS2 [L2Pd---Cl---R]‡ Aryl-Cl->TS2 Product1 trans-L2Pd(R)(I) TS1->Product1 Product2 trans-L2Pd(R)(Cl) TS2->Product2

Caption: Energy profile of oxidative addition for C-I vs. C-Cl bonds.

The lower bond dissociation energy of the C-I bond compared to the C-Cl bond leads to a lower activation energy for the oxidative addition of the aryl iodide to the Pd(0) catalyst.[4] This kinetic preference is so pronounced that selective reaction at the iodo-substituted position can be achieved with high fidelity.

Conclusion

In the 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine system, the iodo and chloro leaving groups exhibit distinct and predictable reactivity profiles. The 2-iodo group is the preferred site for functionalization via palladium-catalyzed cross-coupling reactions due to the facile oxidative addition of the C-I bond. Conversely, the 7-chloro group is more susceptible to nucleophilic aromatic substitution, although this pathway is generally less utilized for this scaffold compared to cross-coupling. This orthogonal reactivity provides a powerful strategy for the selective and sequential elaboration of the pyrrolo[3,2-b]pyridine core, enabling the efficient synthesis of diverse compound libraries for drug discovery and development.

References

  • An, J., & Yu, D. G. (2021). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. RSC Advances, 11(45), 28245-28252.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of this compound is waste segregation and containment . Due to its chlorinated and iodinated nature, it is classified as a halogenated organic waste .[1] It must never be mixed with non-halogenated organic waste streams, as this complicates the disposal process and can lead to regulatory non-compliance.[2]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is not widely available, a robust risk assessment can be conducted by examining its structural components: a pyrrolopyridine core, a chlorine atom, and an iodine atom.

  • Pyrrolopyridine Core: The core structure is a nitrogen-containing heterocycle. Related compounds, such as pyridine and pyrrole, are known to be flammable, toxic if swallowed or inhaled, and can cause serious skin and eye irritation.[3][4] It is prudent to assume this compound may exhibit similar toxicological properties.

  • Chlorinated and Iodinated Substituents: Halogenated organic compounds are often environmentally persistent and can pose long-term risks if not disposed of properly.[5] The U.S. Environmental Protection Agency (EPA) has specific regulations for chlorinated hydrocarbons.[6][7] The carbon-iodine bond is the weakest of the carbon-halogen bonds, which can make the compound reactive.[8]

Table 1: Anticipated Hazard Profile and Recommended Precautions

Hazard CategoryAnticipated Risk based on Structural AnalogsRecommended Precautionary Actions
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic based on pyridine/pyrrole data.[4]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle only in a certified chemical fume hood.[9][10]
Skin Corrosion/Irritation Assumed to be a skin irritant.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][11]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage.[12]Wear safety goggles or a face shield. Ensure an eyewash station is readily accessible.[4][13]
Environmental Hazard Halogenated compounds can be toxic to aquatic life and persist in the environment.[5]Do not release into the environment. Prevent entry into drains or waterways.[12]
Flammability The pyrrolopyridine core suggests potential flammability.[3][4]Keep away from heat, sparks, and open flames.[14]
Disposal Workflow: A Step-by-Step Protocol

The following protocol details the necessary steps for the safe collection and disposal of waste containing 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine. This workflow is designed to comply with the standards set by the Occupational Safety and Health Administration (OSHA) and the EPA.[15][16]

Step 1: Personal Protective Equipment (PPE) Verification Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves (inspect for integrity before use).[4]

  • Safety goggles or a face shield.[11]

  • A properly fastened laboratory coat.

  • Closed-toe shoes.[11]

  • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Step 2: Waste Segregation and Container Selection

  • Designate a specific waste container for "Halogenated Organic Waste." This is the most critical step.[1] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[10][17]

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine".

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[17]

    • The accumulation start date.[17]

Step 3: Disposing of Unused or Waste Compound

  • Carefully transfer any residual solid compound into the designated halogenated waste container using a dedicated spatula or scoop.

  • If dealing with solutions, pour the liquid waste into the designated halogenated liquid waste container. Use a funnel to prevent spills.

Step 4: Decontamination of Empty Containers

  • An empty container that held 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine must still be treated as hazardous waste.

  • Rinse the container three times with a suitable organic solvent (e.g., acetone or methanol).

  • Crucially, collect this rinse solvent (rinsate) as halogenated organic waste. Transfer it into your designated liquid halogenated waste container.[2]

  • After triple-rinsing, the container can often be disposed of as non-hazardous lab glass, but check your institution's specific policies.

Step 5: Disposal of Contaminated Materials

  • Any materials that have come into direct contact with the compound are considered contaminated waste. This includes:

    • Gloves

    • Weighing paper

    • Pipette tips

    • Paper towels used for cleanup

  • Place all contaminated solid waste into a dedicated, labeled solid hazardous waste container. This should also be designated for halogenated waste.

Step 6: Final Storage and Collection

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10]

  • This area should be secure, well-ventilated, and have secondary containment to prevent the spread of potential spills.[17]

  • Once the container is full or you are finished with the project, arrange for pickup by your institution's certified hazardous waste disposal service.[12][18] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine and associated materials.

G Disposal Workflow for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine cluster_prep Preparation cluster_waste Waste Type cluster_action Action cluster_final Final Steps A Identify Waste: 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine B Verify PPE: Gloves, Goggles, Lab Coat A->B C Prepare Labeled 'Halogenated Waste' Container B->C D Waste Type? C->D E Solid Compound or Contaminated Solids (gloves, wipes) D->E Solid F Liquid Solution or Container Rinsate D->F Liquid G Empty Original Container D->G Container H Transfer to Solid Halogenated Waste Container E->H I Transfer to Liquid Halogenated Waste Container F->I J Triple-Rinse with Solvent G->J M Securely Seal Waste Container(s) H->M I->M K Collect Rinsate in Liquid Halogenated Waste Container J->K L Dispose of Rinsed Container per Institutional Policy J->L K->M N Store in Designated Satellite Accumulation Area M->N O Arrange Pickup by Certified Hazardous Waste Handler N->O

Caption: Disposal workflow for halogenated heterocyclic compounds.

The Rationale for Incineration

While chemical neutralization can sometimes be employed for simpler waste streams, it is not recommended for a complex heterocyclic molecule like this without a validated laboratory procedure. The most common and environmentally sound disposal method for halogenated organic waste is high-temperature incineration by a licensed facility.[19] This process ensures the complete destruction of the compound at temperatures typically around 1200 K, preventing the formation of toxic byproducts like dioxins and furans.

By adhering to this structured disposal protocol, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsibility.

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